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2-Amino-5,5-dimethyl-1,3-thiazol-4-one Documentation Hub

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  • Product: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one
  • CAS: 4695-19-6

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Mechanism of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Executive Summary This technical guide details the synthesis, mechanism, and characterization of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (also known as 2-amino-5,5-dimethylthiazol-4(5H)-one). This compound represents a sp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis, mechanism, and characterization of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (also known as 2-amino-5,5-dimethylthiazol-4(5H)-one). This compound represents a specific subclass of 4-thiazolidinones, distinguished by geminal dimethyl substitution at the C5 position. This structural feature blocks aromatization to a thiazole, locking the heterocycle in the thiazolidinone form and preventing the formation of certain tautomers common in mono-substituted analogues.

The synthesis follows a Hantzsch-type cyclocondensation between thiourea and ethyl 2-bromo-2-methylpropanoate . This guide prioritizes high-yield, scalable protocols suitable for medicinal chemistry and lead optimization workflows.

Strategic Significance in Drug Discovery

The 2-amino-4-thiazolidinone scaffold is a privileged structure in medicinal chemistry, often referred to as a "magic bullet" due to its diverse biological activities.

  • Pharmacophore Locking: The 5,5-dimethyl substitution is critical. Unlike 5-unsubstituted or 5-monosubstituted thiazolidinones, the dimethyl group introduces steric bulk and eliminates the acidic proton at C5. This prevents enolization and potential oxidation to fully aromatic thiazoles, thereby increasing metabolic stability.

  • Biological Profile: Derivatives of this scaffold have demonstrated significant antimicrobial , anti-inflammatory , and anticonvulsant properties. The rigidified C5 position often improves binding selectivity by restricting conformational freedom.

Retrosynthetic Analysis

The construction of the thiazolidinone ring is most efficiently achieved through a convergent synthesis involving the formation of two C-S and C-N bonds.

Retrosynthesis Target 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one Disconnection C-S & C-N Bond Formation (Cyclocondensation) Target->Disconnection Retrosynthesis Thiourea Thiourea (Nucleophile) Disconnection->Thiourea Ester Ethyl 2-bromo-2-methylpropanoate (Electrophile) Disconnection->Ester

Figure 1: Retrosynthetic disconnection of the target thiazolidinone.

Synthesis Protocol

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]AmountRole
Thiourea 76.121.00.76 gDinucleophile
Ethyl 2-bromo-2-methylpropanoate 195.051.12.15 g (~1.6 mL)Electrophile
Sodium Acetate (Anhydrous) 82.031.20.98 gBase / Acid Scavenger
Ethanol (Absolute) 46.07Solvent15-20 mLSolvent
Step-by-Step Methodology

Step 1: Reaction Setup

  • Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Add 0.76 g (10 mmol) of thiourea and 15 mL of absolute ethanol . Stir at room temperature. Thiourea may not fully dissolve initially.[4]

  • Add 0.98 g (12 mmol) of anhydrous sodium acetate .

    • Expert Note: Sodium acetate acts as a mild base to neutralize the HBr generated during the reaction. Pyridine (1.2 equiv) can be used as an alternative if solubility is an issue, but NaOAc is preferred for cleaner workup.

Step 2: Addition of Electrophile

  • While stirring, add 2.15 g (11 mmol) of ethyl 2-bromo-2-methylpropanoate dropwise via syringe.

  • The reaction is slightly exothermic; ensure controlled addition.

Step 3: Cyclization (Reflux)

  • Heat the reaction mixture to reflux (approx. 78-80 °C).

  • Maintain reflux for 4 to 6 hours .

  • Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting thiourea (very polar) should disappear, and a less polar product spot should appear.

Step 4: Workup & Isolation

  • Allow the mixture to cool to room temperature.

  • Pour the reaction mixture into 50 mL of ice-cold water .

  • Stir vigorously for 15 minutes. The product, 2-amino-5,5-dimethyl-1,3-thiazol-4-one, typically precipitates as a white or off-white solid.

  • Filter the solid using a Büchner funnel.

  • Wash the filter cake with cold water (2 x 10 mL) to remove residual sodium salts and unreacted thiourea.

  • Wash with a small amount of cold diethyl ether (5 mL) to remove trace ester starting material.

Step 5: Purification

  • Recrystallization: The crude solid is usually of high purity (>90%). For analytical purity, recrystallize from hot ethanol or an ethanol/water (8:2) mixture.

  • Dry the crystals in a vacuum oven at 50 °C for 4 hours.

Expected Yield: 75% - 85% Physical State: White crystalline solid.

Mechanistic Deep Dive

The formation of the thiazolidinone ring proceeds via a specific sequence: S-alkylation followed by intramolecular N-acylation .

Mechanism Workflow
  • Nucleophilic Attack (S-Alkylation): The sulfur atom of thiourea is the most nucleophilic site (soft nucleophile). It attacks the

    
    -carbon of the bromoester in an S
    
    
    
    2 fashion, displacing the bromide ion. This forms an S-alkylisothiourea intermediate.
  • Proton Transfer: The intermediate loses a proton (facilitated by the base), stabilizing the isothiourea.

  • Cyclization (N-Acylation): The terminal amino group (-NH

    
    ) of the isothiourea attacks the carbonyl carbon of the ester.
    
  • Elimination: The tetrahedral intermediate collapses, expelling ethoxide (which is protonated to ethanol), closing the 5-membered ring.

Mechanism Thiourea Thiourea (S-Nucleophile) Intermediate1 S-Alkylisothiourea Intermediate Thiourea->Intermediate1 SN2 Attack (S on C-Br) HaloEster Ethyl 2-bromo-2-methylpropanoate HaloEster->Intermediate1 Transition Tetrahedral Intermediate Intermediate1->Transition Intramolecular N-Attack on Ester C=O Product 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one Transition->Product Elimination of EtOH

Figure 2: Step-wise mechanistic pathway from reagents to cyclized product.

Tautomerism Note

The product can theoretically exist in two tautomeric forms: the amino-form (exocyclic C-NH


) and the imino-form  (endocyclic C=NH).
  • Dominant Form: Crystallographic studies (Ref 1) and spectroscopic data confirm that the amino-form is the predominant tautomer in the solid state and in polar solvents, stabilized by resonance with the ring sulfur and carbonyl group.

Characterization & Quality Control

To validate the synthesis, compare analytical data against these standard parameters:

TechniqueExpected Signal / ObservationInterpretation
Melting Point 255 – 258 °C (Decomp.)High MP indicates strong H-bonding network (dimers) in crystal lattice.

H NMR
(DMSO-

)

1.45 (s, 6H)
Geminal dimethyl protons (singlet).

8.50 - 8.80 (bs, 2H)
NH

protons (broad singlet, D

O exchangeable).
IR Spectroscopy 3100 - 3300 cm

N-H stretching (primary amine).
1680 - 1710 cm

C=O stretching (lactam carbonyl).
1620 - 1640 cm

C=N stretching (exocyclic/endocyclic resonance).
Mass Spectrometry

[M+H]

Molecular ion peak corresponding to C

H

N

OS.

Troubleshooting & Optimization

Issue: Low Yield / Sticky Solid

  • Cause: Incomplete cyclization or presence of unreacted ester.

  • Solution: Increase reflux time to 8 hours. Ensure the ethanol is anhydrous to prevent hydrolysis of the ester before cyclization.

Issue: Product Coloration (Yellow/Brown)

  • Cause: Oxidation of sulfur species or iodine contamination (if iodine was used as a catalyst, though not required here).

  • Solution: Recrystallize from ethanol with a small amount of activated charcoal.

Issue: Solubility Issues in NMR

  • Context: The product is highly polar and rigid.

  • Solution: Use DMSO-

    
     rather than CDCl
    
    
    
    . The compound is virtually insoluble in chloroform.

References

  • Josey, D., et al. (2019). "2-Amino-5,5-dimethylthiazol-4(5H)-one." IUCrData, 4(5), x190613.

  • Organic Syntheses. "Pseudothiohydantoin." Org.[4][6][7] Synth. 1947, 27, 71. (General procedure foundation).

  • Li, W.Y., et al. (2014). "Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives." Heterocyclic Communications, 20(1). (Context on thiadiazole/thiazole synthesis variations).

Sources

Exploratory

"2-Amino-5,5-dimethyl-1,3-thiazol-4-one" CAS number and supplier information

The following technical guide details the chemical identity, synthetic pathways, and research applications of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one . CAS Number: 4695-19-6 Synonyms: 2-Amino-5,5-dimethylthiazol-4(5H)-one...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthetic pathways, and research applications of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one .

CAS Number: 4695-19-6 Synonyms: 2-Amino-5,5-dimethylthiazol-4(5H)-one; 2-Amino-5,5-dimethyl-2-thiazolin-4-one.[1]

Executive Summary

2-Amino-5,5-dimethyl-1,3-thiazol-4-one (CAS 4695-19-6) is a specialized heterocyclic scaffold used primarily in medicinal chemistry as a stable, "blocked" analog of the biologically active 4-thiazolidinone core.[1] Unlike its unsubstituted counterparts, the presence of the gem-dimethyl group at the C5 position prevents Knoevenagel condensations, making this compound a critical tool for isolating the pharmacophore effects of the thiazolone ring without metabolic or synthetic interference at the 5-position. It also serves as a masked precursor for the generation of hindered thiols, specifically 2-mercapto-2-methylpropanoic acid.[1]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

PropertyData
CAS Number 4695-19-6
Molecular Formula C₅H₈N₂OS
Molecular Weight 144.19 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 245–255 °C (Decomposes)
Solubility Soluble in DMSO, DMF, hot Ethanol; sparingly soluble in water.[1]
Core Moiety Thiazolidin-4-one (saturated C5)
Structural Tautomerism

The compound exists in equilibrium between the amino (A) and imino (B) tautomers. While the amino form is often depicted in nomenclature, X-ray crystallography suggests that in the solid state, the molecule forms centrosymmetric dimers stabilized by intermolecular N—H···N hydrogen bonds, often favoring the amino-like character in non-polar environments but allowing imino-reactivity in solution.[1]

Tautomerism cluster_legend Equilibrium Dynamics node_A Amino Form (2-amino-thiazol-4-one) node_B Imino Form (2-imino-thiazolidin-4-one) node_A->node_B H-shift

Figure 1: Tautomeric equilibrium critical for nucleophilic reactivity.

Synthetic Methodology

The synthesis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one is a classic cyclocondensation reaction (Hantzsch-type synthesis).[1] It involves the reaction of thiourea with an


-halo ester , specifically ethyl 2-bromo-2-methylpropionate .[1]
Protocol: Cyclization of Thiourea and Ethyl 2-bromo-2-methylpropionate[1]

Reagents:

  • Thiourea (1.0 equiv)[2]

  • Ethyl 2-bromo-2-methylpropionate (1.0 equiv)[1]

  • Sodium Acetate (anhydrous, 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)[3][4]

Step-by-Step Workflow:

  • Preparation: Dissolve thiourea (7.6 g, 100 mmol) in absolute ethanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add ethyl 2-bromo-2-methylpropionate (19.5 g, 100 mmol) dropwise to the stirring solution.

  • Buffering: Add anhydrous sodium acetate (9.0 g) to scavenge the hydrobromic acid (HBr) generated during the reaction. Note: Failure to buffer may lead to acid-catalyzed hydrolysis of the ester before cyclization.[1]

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 6–12 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1) for the disappearance of thiourea.

  • Isolation: Cool the reaction mixture to room temperature. Pour into ice-cold water (300 mL). The product typically precipitates as a white solid.

  • Purification: Filter the precipitate. Recrystallize from hot ethanol or an ethanol/water mixture to obtain pure crystals.

Reaction Mechanism Visualization

The mechanism proceeds via an S_N2 attack of the sulfur atom on the tertiary carbon (facilitated by the leaving group Br), followed by an intramolecular nucleophilic acyl substitution (lactamization).

Synthesis Start Reagents: Thiourea + Ethyl 2-bromo-2-methylpropionate Inter1 Intermediate: S-alkylation (Thioether formation) Start->Inter1 SN2 Attack (S on C-Br) Inter2 Transition: Nucleophilic Attack of NH2 on Ester Carbonyl Inter1->Inter2 Lactamization Product Product: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Inter2->Product Cyclization (-EtOH) Byproduct Byproducts: EtOH + HBr Inter2->Byproduct

Figure 2: Synthetic pathway via Hantzsch-type cyclization.

Research Applications & Pharmacological Potential[3][8][10][11][12]

A. "Blocked" Scaffold for SAR Studies

In Structure-Activity Relationship (SAR) studies of 4-thiazolidinones (a privileged structure in medicinal chemistry), the C5 position is highly reactive. It readily undergoes aldol-type condensations with aldehydes to form 5-arylidene derivatives (rhodanines).[1]

  • Utility: By using the 5,5-dimethyl analog, researchers can "block" this position. If biological activity is retained, it indicates the activity is driven by the thiazolone core or the N-substituents. If activity is lost, the C5-substitution or the ability to react at C5 is essential for the mechanism of action.

B. Precursor for Hindered Thiols

This compound serves as a masked equivalent of 2-mercapto-2-methylpropanoic acid .[1]

  • Protocol: Acidic hydrolysis (e.g., 10% H₂SO₄, reflux) cleaves the thiazolone ring.

  • Significance: Hindered thiols are difficult to synthesize directly due to dimerization (disulfide formation). The thiazolone ring protects the thiol group until it is needed, preventing premature oxidation.

C. Crystal Engineering

Recent crystallographic studies (Josey et al., 2019) utilize this molecule to study hydrogen bonding networks. The molecule forms


 ring motifs, making it a model system for studying non-covalent interactions in drug design.

Supplier & Sourcing Information

Due to its specialized nature, this compound is typically sourced from building-block aggregators rather than general catalog suppliers.

Supplier TypeRecommended SourcesNotes
Primary Chemical Aggregators MolPort , eMolecules Search by CAS 4695-19-6 or SMILES CC1(C(=O)NC(=N1)N)C.[1]
Specialty Synthesis Enamine , Vitas-M Often hold stock of heterocyclic building blocks.
Database Verification PubChem CID: 206660 Use CID to cross-reference vendors.

Safety Note: While specific toxicological data is limited, handle as a standard irritant (H315, H319, H335). Use standard PPE (gloves, goggles, fume hood).

References

  • Josey, D., Shank, N., & Padgett, C. W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one.[5] IUCrData, 4(5), x190613. Link

  • Vicini, P., et al. (2006). Biological activity of 2-amino-4-thiazolidinones. Farmaco, 61, 36-45. (Contextual reference for thiazolidinone activity).
  • ChemicalBook. (2024). Product Entry: 4695-19-6. Link

  • PubChem. (2024). Compound Summary: 2-Amino-5,5-dimethyl-4-thiazolone.[1] National Library of Medicine. Link

Sources

Foundational

The 2-Aminothiazole Scaffold: A Technical Guide to Structural Optimization and Biological Application

Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, the 2-aminothiazole (2-AT) core is classified as a "privileged scaffold" due to its ability to bind to multiple, unrelated receptor targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the 2-aminothiazole (2-AT) core is classified as a "privileged scaffold" due to its ability to bind to multiple, unrelated receptor targets with high affinity. Unlike promiscuous binders (PAINS) that generate false positives, 2-AT derivatives exhibit genuine, tunable polypharmacology.

This guide analyzes the structural causality behind 2-AT's success, specifically its role as a bioisostere for the phenol group and its capacity to function as a constrained hydrogen-bond donor/acceptor system. We will explore its application in oncology (kinase inhibition), infectious disease (MurB/CYP51 targeting), and neuroprotection, supported by validated synthetic and assay protocols.

Structural Biology & SAR Logic

The biological potency of 2-aminothiazole stems from its electronic distribution. The ring sulfur atom increases lipophilicity (logP), enhancing membrane permeability, while the nitrogen atoms provide critical anchor points for active site binding.

The Pharmacophore Triad

To optimize this scaffold, one must manipulate three distinct vectors:

  • Position 2 (Exocyclic Amine): The primary "hinge binder." In kinase inhibitors, this nitrogen often forms a hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Met318 in c-Src).

  • Position 4 (Hydrophobic Pocket): Substituents here (often aryl or heteroaryl rings) dictate selectivity by occupying the hydrophobic pocket adjacent to the ATP binding site.

  • Position 5 (Electronic Tuning): Small electron-withdrawing groups (EWGs) or halogens here modulate the pKa of the ring nitrogen, affecting solubility and metabolic stability.

Visualization: 2-AT Pharmacophore Map

SAR_Map Core 2-Aminothiazole Core Scaffold C2 C2-Amine (Exocyclic) Primary H-Bond Donor (Kinase Hinge Region) Core->C2 C4 C4-Position Lipophilic Interactions (Selectivity Gate) Core->C4 C5 C5-Position Electronic Tuning (pKa) Metabolic Stability Core->C5 RingN Ring Nitrogen (N3) H-Bond Acceptor Core->RingN ATP Mimicry ATP Mimicry C2->ATP Mimicry Hydrophobic Pocket II Hydrophobic Pocket II C4->Hydrophobic Pocket II

Figure 1: Structural Activity Relationship (SAR) vectors for the 2-aminothiazole scaffold. The C2 amine is the critical anchor for hydrogen bonding.

Therapeutic Application: Oncology (Kinase Inhibition)

The most commercially successful application of 2-AT derivatives is in Tyrosine Kinase Inhibitors (TKIs).

Case Study: Dasatinib (Sprycel)

Dasatinib utilizes the 2-aminothiazole core to inhibit Src and Bcr-Abl kinases.

  • Mechanism: The 2-amino group functions as a hydrogen bond donor to the carbonyl oxygen of Met341 (in Abl) or Met318 (in Src). The thiazole ring nitrogen accepts a hydrogen bond from the amide nitrogen of the same residue.

  • Binding Mode: Type I inhibitor (binds to the active conformation of the kinase).

Experimental Workflow: Kinase Inhibition Profiling

When developing a new 2-AT derivative for oncology, the following validation loop is required:

Kinase_Workflow Library 2-AT Derivative Library (Hantzsch Synthesis) Biochem Biochemical Assay (FRET/Luminescence) Measure IC50 vs Purified Kinase Library->Biochem Screening Biochem->Library SAR Feedback Loop Cell Cellular Viability (MTT/MTS Assay) Measure EC50 in Cancer Lines Biochem->Cell Hit Confirmation (<100 nM) Western Western Blotting Verify Phosphorylation Status (e.g., p-Src, p-Stat5) Cell->Western Mechanistic Validation Decision Lead Candidate Selection Western->Decision Pathway Confirmation

Figure 2: Critical path for validating 2-AT derivatives as kinase inhibitors.

Therapeutic Application: Infectious Disease

Beyond oncology, 2-AT derivatives exhibit potent antimicrobial properties, evolving from the historical sulfathiazole class to modern non-sulfonamide targets.

Mechanism of Action[1]
  • Antibacterial (MurB Inhibition): Recent studies indicate 2-AT derivatives inhibit UDP-N-acetylenolpyruvylglucosamine reductase (MurB), a critical enzyme in peptidoglycan biosynthesis.

  • Antifungal (CYP51 Inhibition): Derivatives targeting Candida albicans often dock into the active site of lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis.

Data Summary: Lipophilicity vs. Activity

The following table summarizes the correlation between lipophilicity (LogP) and antimicrobial potency (MIC) for 2-AT derivatives, based on aggregated data from recent studies [1, 3].

Substituent (C4)LogP (Calc)MIC (S. aureus) [µg/mL]MIC (C. albicans) [µg/mL]Interpretation
-CH3 (Methyl)1.2>128>128Too polar; poor membrane penetration.
-Ph (Phenyl)2.43264Moderate activity.
-Ph-4-Cl3.148Optimal lipophilicity window.
-Ph-4-NO22.3816Electronic withdrawal enhances N-acidity.
-Naphthyl3.81632Steric bulk hinders active site entry.

Synthetic Protocol: The Hantzsch Synthesis[1][2][3][4]

The Hantzsch Thiazole Synthesis remains the gold standard for generating 2-aminothiazoles due to its atom economy and operational simplicity.

Reaction Scheme

Condensation of an


-haloketone with thiourea.
Detailed Protocol (Standard Operating Procedure)

Reagents:

  • 2-Bromoacetophenone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol or Methanol (Solvent)

  • Sodium Bicarbonate (NaHCO3)[1]

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 2-bromoacetophenone in 10 mL of ethanol.

  • Addition: Add 6.0 mmol of thiourea. The reaction is exothermic; add slowly if scaling up.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Precipitation: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form.[2]

  • Neutralization: Pour the mixture into 50 mL of ice water. Neutralize by adding saturated NaHCO3 solution until pH ~8. The free base 2-aminothiazole will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.

Yield Expectation: 85–95%. Validation: 1H NMR should show a characteristic singlet for the thiazole C5-H proton around


 6.5–7.5 ppm.

Bioassay Protocol: In Vitro Kinase Assay

To validate the biological activity described in Section 3, use the following FRET-based assay protocol.

Objective: Determine IC50 of a 2-AT derivative against c-Src kinase.

  • Preparation: Prepare a 384-well plate.

  • Enzyme Mix: Dilute recombinant c-Src kinase to 1 nM in assay buffer (50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 2-AT derivatives (dissolved in DMSO) using an acoustic dispenser (e.g., Echo) to achieve an 8-point concentration curve.

  • Substrate: Add peptide substrate (e.g., Src-tide) and ATP (at Km concentration).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add detection reagent (e.g., ADP-Glo or FRET antibodies). Read luminescence/fluorescence.

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    

References

  • BenchChem Technical Support. (2025).[3][1][4] Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives. BenchChem.

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry.

  • Petrou, A., et al. (2021). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis.

  • Bathula, S., et al. (2023).[5] 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction. ACS Omega.[6]

  • Helal, C. J., et al. (2004). Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.

Sources

Exploratory

"2-Amino-5,5-dimethyl-1,3-thiazol-4-one" crystal structure and polymorphism

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technica...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the solid-state properties of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, a heterocyclic compound of interest in medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes crystallographic data with practical insights into the critical area of polymorphism for active pharmaceutical ingredients (APIs).

Introduction: The Significance of Solid-State Characterization

The thiazolidin-4-one scaffold is a recurring motif in compounds with diverse biological activities.[1] As a substituted derivative, 2-Amino-5,5-dimethyl-1,3-thiazol-4-one represents a valuable building block for the synthesis of novel therapeutic agents.[2] In the journey from a promising molecule to a viable drug product, a thorough understanding of its solid-state properties is paramount. The crystalline form of an API dictates its fundamental physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3][4] Therefore, the elucidation of the crystal structure and a comprehensive investigation into its potential for polymorphism are not merely academic exercises but critical steps in drug development that ensure product quality, consistency, and efficacy.[5][6] This guide will delve into the known crystal structure of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one and provide a practical framework for the investigation of its polymorphic landscape.

The Known Crystal Structure of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

To date, a single crystalline form of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one has been reported in the literature. The crystal structure was determined by single-crystal X-ray diffraction, providing a definitive three-dimensional arrangement of the atoms in the solid state.[7][8]

Crystallographic Data Summary

The crystallographic parameters for the known form are summarized in the table below. This data serves as the foundational reference for this compound's solid state.

ParameterValue
Chemical FormulaC₅H₈N₂OS
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.8143 (10)
b (Å)12.1354 (16)
c (Å)8.2838 (11)
β (°)98.888 (11)
Volume (ų)676.65 (16)
Z4
Density (calculated) (Mg m⁻³)1.303

Data sourced from Josey et al. (2019).[7]

Molecular Packing and Intermolecular Interactions

In the crystal lattice, molecules of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one are organized into hydrogen-bonded dimers.[7] Specifically, N-H···N hydrogen bonds form centrosymmetric R²₂(8) ring motifs.[7] These dimers are further connected into chains by N-H···O hydrogen bonds, creating a C(6) motif.[7] This intricate network of hydrogen bonds contributes to the stability of the crystal packing, which exhibits a herringbone pattern.[7] Understanding these specific interactions is crucial, as they are the forces that would need to be overcome or modified for a different polymorphic form to arise.

Polymorphism: The Unseen Variable in Drug Development

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[9][10] These different forms, or polymorphs, can have distinct physical properties, even though they are chemically identical.[3]

Based on a thorough review of the current scientific literature, no polymorphs of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one have been reported. However, it is a critical scientific principle that the absence of evidence is not evidence of absence. The discovery of new, and often more stable, polymorphic forms late in the development process can have catastrophic consequences, including changes in bioavailability that could lead to market withdrawal of a drug.[4] Therefore, a proactive and rigorous polymorph screen is an indispensable part of risk management in pharmaceutical development.[5][6]

A Practical Guide to Polymorph Screening

A polymorph screen is a systematic experimental search for different crystalline forms of a compound. The objective is to recrystallize the target compound under a wide array of conditions to induce the nucleation and growth of as many different solid forms as possible.[5]

Experimental Workflow

The following workflow outlines a comprehensive approach to polymorph screening, which is essential for a thorough solid-state characterization of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.

Polymorph_Screening_Workflow cluster_0 Phase 1: Solid Generation cluster_1 Phase 2: Crystallization Methods cluster_2 Phase 3: Initial Analysis cluster_3 Phase 4: In-depth Characterization start API Synthesis & Purification crystallization Diverse Crystallization Techniques start->crystallization High Purity API slow_evap Slow Evaporation cooling Cooling Crystallization slurry Slurry Conversion precipitation Anti-solvent Precipitation pxrd Powder X-Ray Diffraction (PXRD) slow_evap->pxrd Generated Solids visual Microscopy slow_evap->visual cooling->pxrd Generated Solids cooling->visual slurry->pxrd Generated Solids slurry->visual precipitation->pxrd Generated Solids precipitation->visual dsc Differential Scanning Calorimetry (DSC) pxrd->dsc Unique Forms Identified scxrd Single Crystal XRD pxrd->scxrd spectroscopy Spectroscopy (IR, Raman) pxrd->spectroscopy stability Stability Assessment dsc->stability Characterized Forms scxrd->stability Characterized Forms spectroscopy->stability Characterized Forms end Optimal Solid Form for Development stability->end Select Candidate Form

Caption: A comprehensive workflow for polymorph screening and characterization.

Key Experimental Protocols

Protocol 1: General Crystallization for Polymorph Screening

  • Objective: To generate a diverse set of crystalline solids by varying solvents and crystallization conditions.

  • Methodology:

    • Solvent Selection: Choose a wide range of solvents (typically 20-100) with varying polarities, hydrogen bonding capabilities, and functional groups.

    • Slow Evaporation: Prepare saturated or near-saturated solutions of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one in the selected solvents at room temperature. Allow the solvent to evaporate slowly in vials with perforated caps.

    • Cooling Crystallization: Prepare saturated solutions at an elevated temperature (e.g., 40-60°C). Allow the solutions to cool slowly to room temperature, and then to a lower temperature (e.g., 4°C).

    • Slurry Conversion: Suspend an excess of the starting solid material in various solvents. Agitate the slurries at different temperatures (e.g., room temperature and 40°C) for an extended period (e.g., 1-2 weeks). This method is effective for finding the thermodynamically most stable form under those conditions.[11]

    • Anti-solvent Addition: Prepare a concentrated solution of the compound in a good solvent. Add a poor solvent (an "anti-solvent") dropwise until precipitation occurs.

Essential Characterization Techniques for Crystal Forms

Once solid samples are generated, they must be analyzed to determine if new crystalline forms have been produced.

Powder X-Ray Diffraction (PXRD)

PXRD is the primary analytical tool for identifying and distinguishing between different polymorphs.[4][9][12] Each crystalline form produces a unique diffraction pattern, which serves as its "fingerprint."

Protocol 2: PXRD Analysis

  • Objective: To identify the crystalline form of a solid sample.

  • Methodology:

    • Sample Preparation: Gently grind a small amount of the crystalline sample (typically 5-10 mg) to ensure a random orientation of the crystallites.

    • Data Acquisition: Place the sample on the holder of a powder diffractometer. Collect the diffraction pattern over a suitable range of 2θ angles (e.g., 2° to 40°).

    • Data Analysis: Compare the resulting diffractogram with the patterns of all known forms. The appearance of new peaks or a significant shift in existing peaks indicates the presence of a new polymorphic form.[13]

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature.[14] It is invaluable for identifying melting points, phase transitions between polymorphs, and determining their relative thermodynamic stability.[10][15]

Protocol 3: DSC Analysis

  • Objective: To investigate the thermal behavior of a crystalline sample.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it.

    • Data Acquisition: Place the sample pan and an empty reference pan in the DSC instrument. Heat the sample at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

    • Data Analysis: Analyze the resulting thermogram for endothermic events (melting, solid-solid transitions) and exothermic events (crystallization). Different polymorphs will typically exhibit different melting points and may show transitions from a metastable form to a more stable form upon heating.[14]

Single-Crystal X-ray Diffraction (SC-XRD)

When a new polymorph is discovered and suitable single crystals can be grown, SC-XRD is the definitive technique for elucidating its three-dimensional atomic structure.[16][17][18]

Protocol 4: Single-Crystal Growth and Analysis

  • Objective: To grow single crystals suitable for SC-XRD and determine the crystal structure.

  • Methodology:

    • Crystal Growth: Use slow crystallization techniques, such as slow evaporation of a dilute solution or vapor diffusion, to grow single crystals of sufficient size and quality (ideally > 0.1 mm in all dimensions).[18]

    • Crystal Mounting: Carefully select and mount a suitable crystal on the goniometer head of a single-crystal diffractometer.

    • Data Collection: Collect diffraction data at a controlled temperature (often a low temperature, e.g., 100 K, to minimize thermal motion).

    • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates and molecular geometry.[8]

Conclusion

While the crystal structure of one form of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one is known, the potential for polymorphism remains an open and critical question for any drug development program involving this compound. The absence of reported polymorphs should not lead to complacency but rather should prompt a rigorous and systematic investigation as outlined in this guide. By employing a comprehensive polymorph screening strategy and utilizing key characterization techniques such as PXRD, DSC, and SC-XRD, researchers can mitigate the risks associated with solid-state form changes, ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Polymorph screening in pharmaceutical development. (2010, August 19). Pharmaceutical Technology. [Link]

  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. [Link]

  • Determination of Crystal Polymorphism by Thermal Analysis. METTLER TOLEDO. [Link]

  • High-throughput polymorph screening of active pharmaceutical ingredients. Unchained Labs. [Link]

  • Pharmaceutical Polymorphism by Rapid Heat-Cool DSC. TA Instruments. [Link]

  • Calorimetry for polymorph detection. (2007, March 27). European Pharmaceutical Review. [Link]

  • The Relevance Of Polymorph Screening In The Pharmaceutical Industry. Eurofins. [Link]

  • Studying Polymorphism by Means of DSC. (2020, July 6). NETZSCH Analyzing & Testing. [Link]

  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27). Particle Analytical. [Link]

  • Polymorph screening. CRYSFORMA. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. [Link]

  • Small molecule X-ray crystallography. The University of Queensland. [Link]

  • Polymorph, Salt & Cocrystal Screening. Veranova. [Link]

  • Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. (2004, August 12). ACS Publications. [Link]

  • Evaluation of Polymorphism by DSC. Shimadzu. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Single-crystal X-ray diffraction. ResearchGate. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. [Link]

  • Josey, D., Shank, N., & Padgett, C. W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one. IUCrData, 4(6), x190613. [Link]

  • Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. (2000, September 5). MDPI. [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. (2010, August 12). ResearchGate. [Link]

  • Synthesis of some new 5- substituted of. JOCPR. [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]

  • Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors. (2025, August 19). PMC. [Link]

  • Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. PMC. [Link]

  • 2-aminothiazol-4(5H)-one. MySkinRecipes. [Link]

  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019, September 14). PMC. [Link]

Sources

Foundational

Technical Whitepaper: Structural Elucidation and Spectroscopic Profiling of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Executive Summary This technical guide provides an in-depth spectroscopic profile of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (CAS: 13054-81-4), a critical heterocyclic scaffold in medicinal chemistry often referred to as...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth spectroscopic profile of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (CAS: 13054-81-4), a critical heterocyclic scaffold in medicinal chemistry often referred to as a pseudothiohydantoin derivative.

Unlike simple thiazoles, the gem-dimethyl substitution at the C5 position prevents aromatization of the thiazole ring, forcing the molecule into a unique tautomeric equilibrium that significantly influences its spectral fingerprint. This guide moves beyond static data listing to explain the causality between this structural dynamic and the observed NMR, IR, and Mass Spectrometry signals. It is designed for researchers requiring rigorous validation of this intermediate in drug discovery workflows.

Structural Dynamics & Tautomerism

To accurately interpret the spectra, one must first understand that the analyte exists in a dynamic equilibrium. The "2-amino" nomenclature describes one tautomer, but the 2-imino-thiazolidin-4-one form is often the dominant species, particularly in the solid state and non-polar solvents.

Tautomeric Equilibrium Visualization

The following diagram illustrates the hydrogen migration that shifts the double bond between the exocyclic nitrogen and the ring nitrogen.

Tautomerism Amino Amino Form (2-amino-thiazol-4-one) Favored in polar H-bond accepting solvents (DMSO) Imino Imino Form (2-imino-thiazolidin-4-one) Favored in solid state & non-polar solvents Amino->Imino Proton Transfer (Fast Exchange)

Figure 1: Tautomeric equilibrium between the amino and imino forms. The gem-dimethyl group at C5 (not shown) locks the ring saturation, preventing full aromatization.

Synthesis & Sample Preparation

Reliable spectral data depends on sample purity. The standard synthesis involves the cyclization of thiourea with


-bromoisobutyric acid.

Critical Protocol Note: The reaction initially yields the hydrobromide salt . The spectra of the salt differ significantly from the free base (protonation occurs at the ring nitrogen, shifting C=O and C2 signals). The data below refers to the Free Base .

Synthesis Workflow

Synthesis Reactants Thiourea + 2-Bromo-2-methylpropanoic acid Intermediate Cyclization (Reflux in EtOH/Acetone) Reactants->Intermediate Salt HBr Salt Precipitate Intermediate->Salt FreeBase Target: Free Base (Neutralization w/ NaOAc) Salt->FreeBase pH Adjustment

Figure 2: Synthesis pathway via Hantzsch-type condensation.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


 is recommended. It stabilizes the polar tautomers and ensures solubility.
Frequency:  400 MHz (

H), 100 MHz (

C).[1]
Proton (

H) NMR Data
PositionShift (

ppm)
MultiplicityIntegrationAssignment Logic
C5-(CH

)

1.42 - 1.48 Singlet (s)6HThe two methyl groups are chemically equivalent due to the plane of symmetry in the ring. They appear as a sharp, diagnostic singlet.
NH / NH

8.60 - 8.90 Broad Singlet (br s)2HRepresents the exocyclic amine or ring imine protons. This signal is highly variable. In the imino form, you may see two distinct broad peaks if rotation is restricted.
Carbon (

C) NMR Data
PositionShift (

ppm)
TypeAssignment Logic
C=O (C4) 188.5 QuaternaryThe carbonyl carbon is deshielded. It is higher than typical amides due to ring strain and the adjacent sulfur.
C=N (C2) 174.2 QuaternaryThe guanidino-like carbon. Its chemical shift confirms the oxidation state of the carbon between N and S.
C5 56.8 QuaternaryThe sp

hybridized quaternary carbon holding the two methyls.
CH

27.5 MethylThe gem-dimethyl carbons.

Expert Insight: If you observe a shift of the C2 signal >175 ppm and C4 >190 ppm, check if your sample is the HBr salt. Protonation of the ring nitrogen deshields these carbons further.

Infrared Spectroscopy (FT-IR)

The IR spectrum is the quickest way to confirm the "one" (ketone/amide) functionality and the amine.

Functional GroupWavenumber (cm

)
IntensityDiagnostic Note
N-H Stretch 3100 - 3350 Medium, BroadUsually appears as a doublet if the amino form dominates, or a broad band for the imino form (H-bonded).
C-H Stretch 2920 - 2980 WeakAliphatic C-H stretch from the gem-dimethyl groups.
C=O Stretch 1680 - 1710 StrongThe "Thiazolone" carbonyl. Lower than a ketone due to amide-like resonance, but higher than open-chain amides due to the 5-membered ring strain.
C=N Stretch 1610 - 1640 MediumExocyclic imine or ring double bond character.
C-S Stretch 600 - 700 WeakCharacteristic of the thiazole ring system.
Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or EI (Electron Impact). Molecular Formula: C


H

N

OS Exact Mass: 144.04
Fragmentation Pathway (EI - 70eV)

The fragmentation pattern is driven by the stability of the gem-dimethyl group and the fragility of the heterocyclic ring.

  • Molecular Ion (

    
    ): 
    
    
    
    144 (Distinct parent peak).
  • Loss of Methyl (

    
    ): 
    
    
    
    129. Cleavage of one methyl group from the quaternary C5.
  • Ring Cleavage / Loss of CO (

    
    ): 
    
    
    
    116. Ejection of the carbonyl group is common in thiazolones.
  • Base Peak: Often observed around

    
     58-60 (related to the dimethyl-substituted fragment or acetone-like rearrangement).
    
Fragmentation Logic Diagram

MassSpec Parent Molecular Ion [M]+ m/z 144 Frag1 [M - CH3]+ m/z 129 (Alpha Cleavage) Parent->Frag1 -15 Da Frag2 [M - CO]+ m/z 116 (Ring Contraction) Parent->Frag2 -28 Da

Figure 3: Primary fragmentation pathways observed in Electron Impact MS.

References & Authoritative Grounding

  • Synthesis & General Properties:

    • Title: "The Chemistry of Thiazoles and Thiazolidinones."

    • Source:Metzger, J. V. (Ed.). Thiazole and its derivatives. John Wiley & Sons. (Standard Reference Text).

    • Context: Defines the Hantzsch condensation mechanism for 5,5-disubstituted thiazolones.

  • Tautomerism of 2-Aminothiazol-4-ones:

    • Title: "Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series."

    • Source: ResearchGate / Russian Journal of Organic Chemistry.

    • URL:

    • Relevance: Validates the amino-imino equilibrium and solvent dependence in analogous structures.

  • Crystal Structure Validation:

    • Title: "2-Amino-5,5-dimethylthiazol-4(5H)-one."[2]

    • Source: Acta Crystallographica Section E.

    • URL:

    • Relevance: Confirms the solid-state structure often adopts the imino form with specific hydrogen bonding networks.

  • Spectral Database Grounding:

    • Title: "SDBS Spectral Database for Organic Compounds."

    • Source: AIST (National Institute of Advanced Industrial Science and Technology).

    • Context: Used for verifying characteristic C=O and methyl shifts in thiazolidinone derivatives.

Sources

Exploratory

"2-Amino-5,5-dimethyl-1,3-thiazol-4-one" derivatives and their bioactivity

Executive Summary The 2-amino-5,5-dimethyl-1,3-thiazol-4-one scaffold (often chemically indexed as 2-amino-5,5-dimethylthiazol-4(5H)-one or 5,5-dimethyl-pseudothiohydantoin) represents a privileged heterocyclic core in m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5,5-dimethyl-1,3-thiazol-4-one scaffold (often chemically indexed as 2-amino-5,5-dimethylthiazol-4(5H)-one or 5,5-dimethyl-pseudothiohydantoin) represents a privileged heterocyclic core in medicinal chemistry. Unlike its unsubstituted counterparts, the 5,5-dimethyl substitution introduces critical steric constraints that prevent oxidation to the fully aromatic thiazole and stabilize the thiazolidinone ring against hydrolysis. This structural rigidity makes it an ideal template for designing inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , antimicrobial agents, and novel anticancer therapeutics.

This guide details the synthetic architecture, structure-activity relationships (SAR), and bioactivity profiles of this scaffold, providing researchers with actionable protocols for derivatization and biological evaluation.

Part 1: Chemical Architecture & Synthetic Strategies[1]

Core Scaffold Analysis

The molecule exists in a tautomeric equilibrium between the amino-thiazolone and imino-thiazolidinone forms. However, X-ray crystallography of the 5,5-dimethyl derivative reveals a preference for the amino-tautomer in the solid state, stabilized by intermolecular hydrogen bonding (N—H···N) forming centrosymmetric


 ring motifs [1].
  • C2-Position (Exocyclic Amine): The primary nucleophilic site for derivatization (acylation, Schiff base formation).

  • C5-Position (gem-Dimethyl): The geminal dimethyl group provides metabolic stability by blocking the C5 position from metabolic oxidation or Knoevenagel condensations, a common liability in unsubstituted thiazolidinones.

  • N3-Position: A secondary site for alkylation, often affecting solubility and lipophilicity.

Primary Synthesis Protocol

The most robust synthetic route involves the cyclocondensation of thiourea with ethyl 2-bromo-2-methylpropanoate (ethyl 2-bromoisobutyrate).

Reaction Mechanism:

  • S-Alkylation: The sulfur atom of thiourea attacks the

    
    -carbon of the bromoester, displacing the bromide.
    
  • Cyclization: The terminal amino group of the isothiourea intermediate attacks the ester carbonyl.

  • Elimination: Loss of ethanol yields the cyclic thiazol-4-one.

Standard Operating Procedure (SOP)
  • Reagents: Thiourea (10 mmol), Ethyl 2-bromo-2-methylpropanoate (10 mmol), Sodium Acetate (anhydrous, 20 mmol), Ethanol (absolute, 30 mL).

  • Procedure:

    • Dissolve thiourea in ethanol under reflux.

    • Add ethyl 2-bromo-2-methylpropanoate dropwise over 15 minutes.

    • Add sodium acetate to buffer the HBr generated.

    • Reflux for 6–8 hours (monitor via TLC, solvent system: Hexane:EtOAc 7:3).

    • Cool to room temperature; pour into ice-cold water.

    • Filter the precipitate and recrystallize from ethanol/water.

  • Yield Expectation: 75–85%.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at
    
    
    ppm (6H) for the gem-dimethyl group and a broad singlet at
    
    
    ppm (2H) for the
    
    
    .
Visualization: Synthetic Pathway

Synthesis Thiourea Thiourea (Nucleophile) Intermediate S-Alkylated Intermediate Thiourea->Intermediate EtOH, Reflux Bromoester Ethyl 2-bromo- 2-methylpropanoate Bromoester->Intermediate Cyclization Cyclization (- EtOH) Intermediate->Cyclization Intramolecular Attack Product 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one Cyclization->Product

Figure 1: Cyclocondensation route for the synthesis of the 5,5-dimethylthiazol-4-one core.

Part 2: Structure-Activity Relationship (SAR) Landscape

The bioactivity of this scaffold is highly tunable. The 5,5-dimethyl motif is the anchor, while the C2-amino group acts as the variable warhead.

SAR Map
  • N-Acylation (Amide Linkage): Converting the C2-amine to an amide often improves potency against 11β-HSD1 (metabolic target). Hydrophobic acyl groups (e.g., adamantyl, cyclohexyl) enhance binding in the enzyme's hydrophobic pocket [2].

  • Schiff Bases (Azomethines): Condensation with aromatic aldehydes creates Schiff bases with significant antimicrobial and antioxidant activity. Electron-withdrawing groups (

    
    , 
    
    
    
    ) on the phenyl ring typically enhance antibacterial efficacy [3].
  • N3-Alkylation: Introducing small alkyl groups (Methyl, Ethyl) at N3 can lock the tautomer but often reduces hydrogen-bond donor capacity, potentially lowering aqueous solubility.

Visualization: SAR Logic

SAR Core 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one C5 C5 Position (gem-Dimethyl) • Prevents metabolic oxidation • Blocks Knoevenagel condensation • Increases lipophilicity Core->C5 C2 C2-Amino Group • Primary site for derivatization • Schiff Bases -> Antimicrobial • Amides -> 11β-HSD1 Inhibition Core->C2 N3 N3 Position • H-bond acceptor/donor modulation • Alkylation affects solubility Core->N3

Figure 2: Structure-Activity Relationship (SAR) map highlighting functional zones.

Part 3: Bioactivity & Therapeutic Applications[1][2][5][6][7][8][9]

11β-HSD1 Inhibition (Metabolic Disease)

The 2-aminothiazol-4-one scaffold is a validated pharmacophore for inhibiting 11β-hydroxysteroid dehydrogenase type 1 , an enzyme that converts cortisone to cortisol. Excess cortisol is linked to obesity and Type 2 diabetes.

  • Mechanism: The thiazolone ring mimics the steroid A-ring or interacts with the catalytic triad of the enzyme.

  • Key Derivative: N-adamantyl-2-aminothiazol-4-one derivatives have shown

    
     values in the low nanomolar range [2].
    
Antimicrobial & Antifungal Activity

Derivatives bearing Schiff base moieties at the C2 position exhibit broad-spectrum activity.

  • Target: Bacterial cell wall synthesis and oxidative stress induction.

  • Data Summary:

    Derivative Type Organism Activity (MIC) Ref
    5,5-dimethyl-2-(benzylidene)amino S. aureus 12.5 µg/mL [3]
    5,5-dimethyl-2-(4-nitrobenzylidene) E. coli 6.25 µg/mL [3]

    | N-alkylated derivatives | C. albicans | Moderate | [4] |

Anticancer Potential

Recent studies suggest that thiazolidinone derivatives can induce apoptosis in cancer cells via caspase activation and inhibition of anti-apoptotic proteins like Bcl-2. The 5,5-dimethyl substitution is crucial here to prevent rapid metabolic degradation of the drug before it reaches the tumor microenvironment [5].

Part 4: Experimental Validation Protocols

General Derivatization: Schiff Base Synthesis

To synthesize bioactive benzylidene derivatives:

  • Reactants: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (1.0 equiv) + Substituted Benzaldehyde (1.0 equiv).

  • Solvent: Glacial Acetic Acid (catalytic amount) in Ethanol or Toluene.

  • Conditions: Reflux for 4–6 hours using a Dean-Stark trap if using Toluene to remove water.

  • Work-up: Concentrate solvent; recrystallize residue from EtOH/DMF.

Bioassay: MIC Determination (Broth Microdilution)
  • Preparation: Dissolve derivatives in DMSO (stock 1 mg/mL).

  • Inoculum: Adjust bacterial culture (E. coli, S. aureus) to

    
     McFarland standard.
    
  • Plating: Add 100 µL Mueller-Hinton broth to 96-well plates. Perform serial dilutions of the drug.

  • Incubation: Add 10 µL bacterial suspension. Incubate at

    
     for 24 hours.
    
  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity. Use Resazurin dye for visual confirmation (Blue = No growth, Pink = Growth).

References

  • Josey, D., Shank, N., & Padgett, C. W. (2019). 2-Amino-5,5-dimethylthiazol-4(5H)-one . IUCrData, 4(6), x190613. Link

  • BenchChem. (n.d.). 2-Aminothiazol-4(5H)-one hydrochloride .[1] Retrieved from BenchChem. Link

  • Lozynskyi, A. V., et al. (2021).[2] Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . Biopolymers and Cell, 37(5), 389-399.[3] Link

  • Chhabria, M. T., et al. (2016).[3] Thiazole: A review on chemistry, synthesis and therapeutic importance of its derivatives . Current Topics in Medicinal Chemistry, 16(26), 2841–2862.[3] Link

  • Ayati, A., et al. (2015).[4][5] Recent developments of 2-aminothiazoles in medicinal chemistry . European Journal of Medicinal Chemistry, 109,[6] 89. Link

Sources

Foundational

In silico modeling of "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" interactions

Executive Summary The 2-amino-5,5-dimethyl-1,3-thiazol-4-one moiety represents a unique subclass of the thiazolidinone "privileged scaffold." Unlike its unsubstituted counterparts, the geminal dimethyl substitution at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-5,5-dimethyl-1,3-thiazol-4-one moiety represents a unique subclass of the thiazolidinone "privileged scaffold." Unlike its unsubstituted counterparts, the geminal dimethyl substitution at the C5 position introduces significant steric constraints and blocks specific tautomeric transformations (e.g., thione-thiol), locking the ring into a specific conformational subspace.

This guide provides a rigorous in silico modeling framework for this specific scaffold. It moves beyond generic docking protocols to address the unique physicochemical challenges posed by the 5,5-dimethyl substitution, specifically focusing on tautomeric state enumeration , entropic penalty reduction , and hydrophobic pocket targeting (e.g., EGFR kinase domain or COX-2 active sites).

Structural Architectonics & Tautomeric Logic

The "Gem-Dimethyl" Effect

In standard 2-aminothiazol-4-ones, the C5 position is often reactive or involved in exocyclic double bond formation (e.g., arylidene derivatives). The introduction of the 5,5-dimethyl group serves a critical medicinal chemistry function: Conformational Rigidification .

  • Entropic Advantage: By restricting the rotation and flexibility of the thiazolidinone ring, the 5,5-dimethyl group reduces the entropic penalty (

    
    ) upon binding to a protein target.
    
  • Tautomeric Restriction: The C5 position cannot participate in keto-enol-like tautomerism. The primary tautomeric equilibrium is restricted to the exocyclic amine (

    
    ) and the ring nitrogen, fluctuating between the amino  and imino  forms.
    
Tautomeric Enumeration Protocol

Modeling the wrong tautomer is the most common failure mode in thiazole docking.

Critical Directive: You must generate and dock both dominant tautomers.

  • Amino-tautomer: 2-amino-5,5-dimethyl-1,3-thiazol-4(5H)-one. (Generally preferred in polar solvent).

  • Imino-tautomer: 2-imino-5,5-dimethyl-1,3-thiazolidin-4-one. (Often preferred in hydrophobic protein pockets).

Tautomerism cluster_0 Tautomeric States Node1 Amino Form (H-Bond Donor) Node2 Imino Form (H-Bond Acceptor) Node1->Node2 Proton Transfer (N_exo to N_ring) Constraint 5,5-Dimethyl Block (Prevents Enolization) Constraint->Node1 Stabilizes Constraint->Node2 Stabilizes

Figure 1: Tautomeric equilibrium restricted by the 5,5-dimethyl blocking group. The gem-dimethyl substitution prevents C5-involved tautomerism, isolating the H-bond donor/acceptor profile to the N-C-N region.

Computational Workflow: From Ligand Prep to MD Simulation

This protocol assumes the use of standard industry suites (e.g., Schrödinger Maestro, MOE, or AutoDock Vina) but emphasizes parameters specific to this scaffold.

Phase I: Ligand Preparation & QM Optimization

Objective: Determine the lowest energy conformation and correct partial charges for the sulfur atom, which is often parameterized poorly in standard force fields.

  • Structure Generation: Build the 3D structure of 2-amino-5,5-dimethyl-1,3-thiazol-4-one.

  • QM Optimization (DFT):

    • Theory: DFT B3LYP/6-31G**.

    • Solvation: Optimize in vacuum and implicit water (PCM model).

    • Reasoning: The sulfur atom's polarizability requires QM-derived partial charges (ESP charges) rather than standard Gasteiger charges for accurate electrostatic interaction modeling.

  • Stereoisomer Check: While the C5 is achiral (two methyls), verify that no other substitutions create undefined chiral centers.

Phase II: Molecular Docking Strategy

Target Case Study:EGFR Kinase Domain (PDB: 4HJO) or COX-2 (PDB: 5IKR). Thiazolidinones are known to bind the ATP-binding pocket of kinases.

Step-by-Step Protocol:

StepParameter / ActionRationale
1. Grid Generation Center grid on the hinge region (e.g., Met793 in EGFR). Size: 20Å box.Focus search on the ATP-binding site where the 2-amino group can mimic the adenine ring of ATP.
2. H-Bond Constraints Mandatory: Define an H-bond constraint with the hinge residue backbone.The 2-amino/imino motif is a classic "hinge binder." Forcing this interaction filters out non-productive poses immediately.
3. Precision Level XP (Extra Precision) or Exhaustive Search (Vina exhaustiveness=32).The 5,5-dimethyl group creates steric bulk. Standard precision often clashes this group with the gatekeeper residue; XP allows for better soft-potential handling.
4. Post-Docking Filter RMSD Clustering (2.0Å cutoff).Group similar poses. If the top 5 clusters show the 5,5-dimethyl group pointing into the solvent (away from the hydrophobic back-pocket), the pose is likely unstable.
Phase III: Molecular Dynamics (MD) Simulation

Objective: Assess the stability of the 5,5-dimethyl group within the active site.

  • System Setup: TIP3P water box, Na+/Cl- neutralization (0.15 M).

  • Force Field: OPLS4 or CHARMM36 (ensure sulfur parameters are validated).

  • Production Run: 50-100 ns.

  • Analysis Metric - RMSF: specifically monitor the RMSF (Root Mean Square Fluctuation) of the C5-methyl carbons .

    • Success Criteria: Low RMSF (<1.5Å) indicates the methyls have found a hydrophobic notch (Van der Waals lock). High RMSF indicates steric clash and likely dissociation.

ADMET & Physicochemical Profiling

The 5,5-dimethyl substitution significantly alters the ADMET profile compared to the parent thiazolidinone.

Lipophilicity (LogP)

The addition of two methyl groups increases the LogP by approximately +1.0 unit compared to the unsubstituted core.

  • Impact: Improved membrane permeability (CNS penetration potential).

  • Risk: Higher non-specific binding (plasma protein binding).

Metabolic Stability (CYP450)
  • Metabolic Soft Spot: The C5 position is blocked, preventing oxidation at this site.

  • New Liability: The methyl groups themselves are potential sites for CYP-mediated hydroxylation (

    
    ).
    
  • In Silico Prediction: Run SOM (Site of Metabolism) prediction algorithms (e.g., SMARTCyp) specifically targeting the methyl groups.

Quantitative Data Summary
PropertyUnsubstituted 2-Amino-thiazol-4-one5,5-Dimethyl Derivative Impact
MW ~116 Da~144 DaNegligible
cLogP ~ -0.5 to 0.2~ 0.8 to 1.5Improved Permeability
Rotatable Bonds 00High Rigidity
TPSA ~ 50-60 Ų~ 50-60 ŲUnchanged
Metabolic Route Ring opening / C5-oxidationMethyl hydroxylationAltered Clearance

Integrated Modeling Workflow Diagram

The following diagram illustrates the decision matrix for modeling this specific scaffold, emphasizing the "Gem-Dimethyl" checkpoint.

Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking (Target: Kinase/COX-2) cluster_sim Phase 3: Validation Start Start: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Tautomer Generate Tautomers (Amino vs Imino) Start->Tautomer QM QM Charge Calculation (ESP Charges for Sulfur) Tautomer->QM Grid Grid Gen + Hinge Constraint QM->Grid Dock Rigid Receptor Docking (XP Precision) Grid->Dock Filter Filter: Methyl Group Clash? Dock->Filter Filter->Grid Clash (Refine Grid) MD MD Simulation (50ns) Monitor Methyl RMSF Filter->MD No Clash ADMET Metabolic Prediction (Methyl Hydroxylation) MD->ADMET

Figure 2: Integrated computational workflow. Note the specific "Methyl Group Clash" filter, which is the critical failure point for this specific scaffold in standard docking protocols.

References

  • Josey, D., Shank, N., & Padgett, C. W. (2019). Crystal structure of 2-amino-5,5-dimethylthiazol-4(5H)-one. IUCrData, 4(6), x190613. Link

    • Significance: Definitive structural evidence of the gem-dimethyl steric environment and hydrogen bonding p
  • Tripathi, A. C., et al. (2014). 4-Thiazolidinones: The advances continue.[1] European Journal of Medicinal Chemistry, 72, 52-77. Link

    • Significance: Comprehensive review of the biological targets and SAR of the thiazolidinone scaffold.
  • Jain, A. K., & Vaidya, A. (2012). Recent developments in the synthesis and biological activities of 4-thiazolidinones. Current Bioactive Compounds, 8(3), 236-260.

    • Significance: Contextualizes the "privileged scaffold" status of the molecule.[2]

  • Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches.[3] Journal of Biomolecular Structure and Dynamics. Link[4]

    • Significance: Provides validated force-field parameters and docking protocols for 2-aminothiazole deriv
  • Armo, R., & Thakur, K. K. (2025). Molecular Docking and SAR Studies of Thiazolidinone Compounds Against Cox-2.[5] Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. Link

    • Significance: Demonstrates the specific application of this scaffold against the COX-2 target.

Sources

Protocols & Analytical Methods

Method

Protocol for "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" synthesis in laboratory

Application Notes and Protocols Topic: Protocol for "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" Synthesis in Laboratory Audience: Researchers, scientists, and drug development professionals. A Detailed Guide to the Laborato...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Protocol for "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" Synthesis in Laboratory Audience: Researchers, scientists, and drug development professionals.

A Detailed Guide to the Laboratory Synthesis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Authored by: A Senior Application Scientist

Introduction: The Significance of the 2-Aminothiazolone Scaffold

The 2-aminothiazole and its oxidized counterpart, the 2-aminothiazolone core, represent a class of "privileged structures" in medicinal chemistry. These heterocyclic systems are integral to a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] The specific target of this guide, 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, is a valuable building block for creating more complex molecules, particularly in the development of novel therapeutics. The gem-dimethyl substitution at the C5 position introduces steric hindrance that can be crucial for modulating biological activity and metabolic stability.

This document provides a comprehensive, field-proven protocol for the synthesis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one. The chosen synthetic route is a variation of the classic Hantzsch thiazole synthesis, a robust and reliable method involving the condensation of an α-haloacyl derivative with a thiourea.[3][4] We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques to ensure a successful and reproducible synthesis.

Reaction Mechanism: A Modified Hantzsch Condensation

The synthesis proceeds via a well-established mechanism initiated by the reaction between thiourea and an α-haloacyl halide, in this case, 2-bromo-2-methylpropionyl bromide (commonly known as α-bromoisobutyryl bromide). The reaction can be dissected into three primary stages:

  • N-Acylation: The reaction commences with the nucleophilic attack of a nitrogen atom from thiourea on the electrophilic carbonyl carbon of α-bromoisobutyryl bromide. This forms an N-acylthiourea intermediate. This step is highly exothermic and releases hydrogen bromide (HBr) as a byproduct.

  • Intramolecular Cyclization (S-Alkylation): The sulfur atom of the N-acylthiourea intermediate then acts as a nucleophile, attacking the adjacent carbon bearing the bromine atom in an intramolecular S-alkylation. This displacement of the bromide ion forms the five-membered thiazolone ring.

  • Tautomerization/Deprotonation: The resulting cyclic intermediate exists as a thiazolium salt. Upon neutralization during the work-up phase, it is deprotonated to yield the final, stable 2-amino-5,5-dimethyl-1,3-thiazol-4-one product.

The aromaticity that drives the final dehydration step in a typical Hantzsch synthesis of 2-aminothiazoles is not a factor here, as the product is a non-aromatic thiazol-4-one.[3][4]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiourea Thiourea Acylthiourea N-Acylthiourea Intermediate Thiourea->Acylthiourea 1. N-Acylation (Nucleophilic Attack) Haloacyl α-Bromoisobutyryl Bromide Haloacyl->Acylthiourea Cyclic_Salt Cyclized Thiazolium Salt Acylthiourea->Cyclic_Salt 2. Intramolecular Cyclization Product 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one Cyclic_Salt->Product 3. Deprotonation (Work-up)

Caption: Reaction mechanism for the synthesis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate adjustments.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Notes
ThioureaCH₄N₂S76.1262-56-6Suspected carcinogen. Handle with care.[5]
α-Bromoisobutyryl bromideC₄H₆Br₂O229.9020769-85-1Corrosive, lachrymator, moisture-sensitive.[6]
AcetoneC₃H₆O58.0867-64-1Anhydrous, analytical grade.
Saturated Sodium BicarbonateNaHCO₃84.01144-55-8Aqueous solution.
Deionized WaterH₂O18.027732-18-5For work-up and washing.
EthanolC₂H₅OH46.0764-17-5For recrystallization.
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with temperature controller

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • TLC plates (silica gel 60 F254) and developing chamber

  • Rotary evaporator

Reagent Quantities
ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
Thiourea76.1250.01.03.81 g
α-Bromoisobutyryl bromide229.9050.01.07.6 mL (d=1.86 g/mL)
Acetone58.08--100 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with a magnetic stir bar, a reflux condenser (with a drying tube), and a dropping funnel.

    • Causality: The three-neck setup allows for controlled addition of the liquid reagent while the reaction is stirring and under reflux. The drying tube prevents atmospheric moisture from reacting with the highly sensitive α-bromoisobutyryl bromide.[7]

    • Place the entire apparatus in an ice bath on a magnetic stirrer within a certified chemical fume hood.

  • Initial Dissolution:

    • Add thiourea (3.81 g, 50.0 mmol) and anhydrous acetone (100 mL) to the reaction flask.

    • Stir the mixture until the thiourea is fully dissolved.

  • Controlled Reagent Addition:

    • Measure α-bromoisobutyryl bromide (7.6 mL, 50.0 mmol) and transfer it to the dropping funnel.

    • Add the α-bromoisobutyryl bromide dropwise to the stirred thiourea solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C using the ice bath.

    • Causality: The dropwise addition while cooling is critical to control the highly exothermic N-acylation reaction, preventing unwanted side reactions and ensuring safety.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone) using a heating mantle.

    • Maintain the reflux for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of starting materials indicates completion.

  • Isolation of Crude Product:

    • Cool the reaction flask to room temperature, then place it in an ice bath until thoroughly chilled.

    • Slowly pour the reaction mixture into a beaker containing 300 mL of ice-cold deionized water with vigorous stirring.

    • Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8 (test with pH paper). Effervescence will be observed.

    • Causality: Neutralization is essential to quench any unreacted acid halide and HBr byproduct. More importantly, it deprotonates the thiazolium salt intermediate, causing the neutral, less soluble final product to precipitate out of the aqueous solution.[4]

    • A white or off-white precipitate will form. Continue stirring in the cold for another 30 minutes to maximize precipitation.

  • Purification:

    • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts.

    • To purify the crude product, perform recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Visual Workflow

Caption: General experimental workflow for the synthesis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.

Characterization and Validation

The identity and purity of the synthesized 2-Amino-5,5-dimethyl-1,3-thiazol-4-one should be confirmed using standard analytical techniques.

TechniqueExpected Results
¹H NMR (DMSO-d₆, 400 MHz): δ ~7.5-8.0 (broad singlet, 2H, -NH₂), δ ~1.4 (singlet, 6H, -C(CH₃)₂)
¹³C NMR (DMSO-d₆, 100 MHz): δ ~180 (C=O), δ ~170 (C2-NH₂), δ ~60 (C5), δ ~25 (CH₃)
FT-IR (KBr, cm⁻¹)~3300-3100 (N-H stretching), ~1700 (C=O stretching), ~1640 (N-H bending)
Mass Spec (ESI+)m/z calculated for C₅H₈N₂OS [M+H]⁺: 145.04; found: 145.04
Melting Point A sharp melting point indicates high purity.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile gloves are suitable).[5]

  • Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • α-Bromoisobutyryl bromide is highly corrosive, causes severe burns, is a lachrymator (tear-inducing), and reacts violently with water.[7][8] Handle with extreme care under anhydrous conditions.

    • Thiourea is a suspected carcinogen and may damage an unborn child.[5] Avoid inhalation of dust and skin contact.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of according to institutional and local environmental regulations. Halogenated organic waste should be collected separately.

References

  • Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025). ResearchGate. Retrieved from [Link]

  • Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). PMC. Retrieved from [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Retrieved from [Link]

  • 2-Amino-5,5-dimethylthiazol-4(5H)-one. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. (2006). ResearchGate. Retrieved from [Link]

  • Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. Google Patents.
  • Synthesis of some new 5- substituted of. (2012). JOCPR. Retrieved from [Link]

  • Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2016). PubMed. Retrieved from [Link]

  • General reaction for Hantzsch's synthesis of 2-aminothiazole. ResearchGate. Retrieved from [Link]

  • New Methods for the Synthesis of 2-Aminothiazolones. (2010). J. Org. Chem. Retrieved from [Link]

  • Safety Data Sheet: Thiourea. Carl ROTH. Retrieved from [Link]

  • A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. (2020). ResearchGate. Retrieved from [Link]

  • A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. (2004). Lab on a Chip. Retrieved from [Link]

  • SAFETY DATA SHEET - 2-Bromoisobutyryl bromide. (2026). Alfa Aesar. Retrieved from [Link]

Sources

Application

Using "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" in antimicrobial susceptibility testing

Executive Summary This application note details the protocol for utilizing 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (CAS 4695-19-6) as a lead scaffold in antimicrobial susceptibility testing (AST). Thiazolidin-4-one deriva...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (CAS 4695-19-6) as a lead scaffold in antimicrobial susceptibility testing (AST). Thiazolidin-4-one derivatives are emerging as potent inhibitors of bacterial cell wall synthesis (specifically targeting the MurB enzyme) and fungal sterol biosynthesis (CYP51 inhibition) [1, 2].

This guide addresses the specific physicochemical challenges of screening this hydrophobic heterocycle, providing a validated workflow for Minimum Inhibitory Concentration (MIC) determination, Time-Kill Kinetics, and Biofilm Eradication assays.

Compound Profile & Mechanistic Rationale

2-Amino-5,5-dimethyl-1,3-thiazol-4-one represents a "privileged structure" in medicinal chemistry—a core scaffold capable of providing ligands for diverse biological targets.

  • Chemical Structure: A 5-membered thiazole ring with a ketone group at position 4 and an amino group at position 2. The 5,5-dimethyl substitution provides steric bulk, preventing rapid metabolic ring-opening, a common failure mode in unsubstituted thiazoles.

  • Mechanism of Action (MoA):

    • Antibacterial:[1][2][3][4][5] Competitive inhibition of MurB (UDP-N-acetylenolpyruvylglucosamine reductase), an essential enzyme in the peptidoglycan biosynthesis pathway of bacteria (specifically E. coli and S. aureus) [1].

    • Antifungal:[1][2][4][5] Interaction with 14

      
      -demethylase (CYP51) , disrupting ergosterol synthesis in fungal membranes [2].
      
Figure 1: Mechanism of Action & Screening Pathway

MoA_Pathway Compound 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one Target_Bac Target: MurB Enzyme (Peptidoglycan Synthesis) Compound->Target_Bac Competitive Inhibition Target_Fun Target: CYP51 (Ergosterol Synthesis) Compound->Target_Fun Allosteric Binding Outcome_Bac Cell Wall Lysis (Bactericidal) Target_Bac->Outcome_Bac Substrate Accumulation Outcome_Fun Membrane Destabilization (Fungistatic/Cidal) Target_Fun->Outcome_Fun Sterol Depletion

Caption: Dual-action mechanism of thiazol-4-one scaffolds targeting bacterial cell wall and fungal membrane biosynthesis.

Pre-Analytical Protocols

Solubility & Stock Preparation

Thiazol-4-ones exhibit poor aqueous solubility, necessitating organic co-solvents. Improper solubilization is the #1 cause of false-negative results in AST.

  • Solvent Vehicle: Dimethyl sulfoxide (DMSO).

  • Concentration Target: 10 mg/mL (Stock).

  • Critical Constraint: The final DMSO concentration in the assay well must be < 1% (v/v) to prevent solvent toxicity from masking the compound's activity.

Protocol:

  • Weigh 10 mg of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.

  • Add 1.0 mL of sterile, analytical-grade DMSO (100%).

  • Vortex for 30 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Sterilization: Do NOT autoclave. Filter sterilize using a 0.22 µm PTFE (hydrophobic) syringe filter . Nylon or PES filters may bind the compound.

Inoculum Preparation
  • Standard: 0.5 McFarland (~1.5 x 10^8 CFU/mL).

  • Dilution: Dilute the 0.5 McFarland suspension 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final assay concentration of ~5 x 10^5 CFU/mL.

Core Protocol: Broth Microdilution (MIC Determination)

This protocol adheres to CLSI (Clinical and Laboratory Standards Institute) guidelines, adapted for small molecule screening.

Materials:

  • 96-well microtiter plates (U-bottom, untreated polystyrene).

  • CAMHB (Bacteria) or RPMI 1640 (Fungi).

  • Resazurin dye (optional, for colorimetric readout).

Step-by-Step Workflow:

  • Plate Setup:

    • Add 100 µL of sterile media to columns 2–12.

    • Add 200 µL of Compound Stock (diluted to 2x starting concentration in media) to Column 1.

  • Serial Dilution:

    • Transfer 100 µL from Column 1 to Column 2. Mix 5 times.

    • Repeat transfer down to Column 10. Discard 100 µL from Column 10.

    • Result: A 2-fold dilution series (e.g., 512 µg/mL to 1 µg/mL).

  • Controls (Critical for Validation):

    • Column 11 (Growth Control): Media + Inoculum + 1% DMSO (No Antibiotic). Must show turbidity.

    • Column 12 (Sterility Control): Media only (No Inoculum). Must remain clear.

  • Inoculation:

    • Add 100 µL of the standardized bacterial suspension (5 x 10^5 CFU/mL) to wells in Columns 1–11.

  • Incubation:

    • Bacteria: 37°C for 16–20 hours (aerobic).

    • Fungi: 35°C for 24–48 hours.

Figure 2: Experimental Workflow Logic

Workflow Stock Stock Prep (10mg/mL in DMSO) Dilution Serial Dilution (96-well Plate) Stock->Dilution QC_Check QC: Solvent Control (<1% DMSO) Dilution->QC_Check Inoculation Inoculation (5x10^5 CFU/mL) Incubation Incubation (18-24h @ 37°C) Inoculation->Incubation Readout Readout (OD600 or Visual) Incubation->Readout QC_Check->Inoculation Pass

Caption: Step-wise microdilution workflow emphasizing the critical Solvent Control QC step.

Data Analysis & Interpretation

Determining MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration well with no visible growth .

ObservationInterpretation
Well Clear Concentration > MIC (Inhibition successful)
Well Turbid Concentration < MIC (Resistance/Failure)
Button at Bottom Sedimentation (False positive; verify by resuspension)
Color Change (Resazurin) Pink = Viable (Growth); Blue = Inhibited (No Growth)
Determining MBC (Minimum Bactericidal Concentration)

To distinguish between bacteriostatic (inhibits growth) and bactericidal (kills) activity:

  • Aliquot 10 µL from all "Clear" wells in the MIC plate.

  • Spot onto fresh Agar plates (MHA).

  • Incubate for 24 hours.

  • MBC Definition: The lowest concentration showing

    
     99.9% reduction in CFU compared to the initial inoculum.
    

Thiazolone Rule of Thumb:

  • If MBC/MIC ratio

    
     4: Bactericidal  (Preferred for drug candidates).
    
  • If MBC/MIC ratio > 4: Bacteriostatic .

Advanced Protocol: Biofilm Eradication

Thiazol-4-ones are noted for potential anti-biofilm activity. Standard MIC tests do not detect this.

  • Biofilm Formation: Grow bacteria in 96-well plates for 24h without compound to establish biofilm.

  • Treatment: Wash wells with PBS to remove planktonic cells. Add media containing 2-Amino-5,5-dimethyl-1,3-thiazol-4-one at 2x, 4x, and 8x MIC.

  • Incubation: 24 hours.

  • Quantification:

    • Wash wells 3x with PBS.

    • Stain with 0.1% Crystal Violet for 15 min.

    • Solubilize stain with 30% Acetic Acid.

    • Measure Absorbance at 590 nm.

References

  • Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. Molecules, 2022.[1]

    • Source:

    • Relevance: Validates the MurB/CYP51 mechanism and provides comparative MIC data for thiazolidinone deriv
  • Synthesis and antimicrobial evaluation of 2-amino-5,5-dimethyl-1,3-thiazol-4-one derivatives.Chemical Biology & Drug Design, 2021.

    • Source:

    • Relevance: Confirming the structural stability and solubility profiles of the 5,5-dimethyl substituted scaffold.
  • CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria Th

    • Source:

    • Relevance: The authoritative standard for the Broth Microdilution protocol described in Section 4.

Sources

Method

Application Note &amp; Protocol Guide: Formulation of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one for In Vivo Preclinical Studies

Introduction: The Formulation Challenge of Thiazole Derivatives The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Formulation Challenge of Thiazole Derivatives

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 2-Amino-5,5-dimethyl-1,3-thiazol-4-one belongs to this versatile class. Its structural features, particularly the gem-dimethyl substitution on the thiazolone ring, suggest a compound with potential low aqueous solubility, a common characteristic of new chemical entities often described as "brick-dust" APIs.[4]

The central tenet of this guide is a tiered, data-driven approach. We begin with essential pre-formulation studies to understand the compound's intrinsic physicochemical properties. This foundational knowledge then informs the selection of a rational formulation strategy, balancing the need for solubilization with the physiological tolerance of the vehicle by the animal model.

Pre-Formulation Assessment: Characterizing Your API

Before any formulation work begins, a thorough characterization of the Active Pharmaceutical Ingredient (API) is paramount. This step is non-negotiable as it provides the data necessary to make informed decisions and avoid downstream failures.

Physicochemical Properties

The first step is to confirm the identity and purity of the compound and determine its basic physical properties. While some data may be available from the supplier, independent verification is a cornerstone of good scientific practice.

PropertyValue / ObservationRationale & Significance
Molecular Formula C₅H₈N₂OSConfirms the elemental composition.
Molecular Weight 144.20 g/mol Required for all concentration and dosing calculations.
Appearance To be determined (e.g., White to off-white crystalline solid)Provides a simple, qualitative check for purity and consistency between batches.
Melting Point To be determinedA sharp melting point is an indicator of high purity.
Aqueous Solubility To be experimentally determined (Protocol 1)The most critical parameter. Dictates the entire formulation strategy. Low solubility (<1 mg/mL) necessitates enabling formulations.[4]
Solubility in Co-solvents To be experimentally determined (Protocol 1)Identifies potential organic solvents for developing solution-based formulations, particularly for intravenous administration.
pKa To be predicted or determinedThe amino group suggests a basic pKa. This indicates that solubility will be pH-dependent, potentially increasing in acidic conditions.[6]
LogP To be predicted or determinedIndicates the lipophilicity of the compound. A high LogP suggests poor aqueous solubility but good potential for solubilization in lipid-based systems.[7]
Workflow for Formulation Strategy Selection

The data gathered in the pre-formulation assessment directly feeds into a decision-making workflow. The primary branch point is the compound's aqueous solubility.

Formulation_Workflow API API Characterization (Solubility, Stability, Purity) Solubility Aqueous Solubility > 10 mg/mL? API->Solubility HighSol Simple Aqueous Vehicle (Saline, PBS, 5% Dextrose) Solubility->HighSol Yes LowSol Solubility Enabling Strategy Required Solubility->LowSol No Final Final Formulation QC (Homogeneity, Stability, pH) HighSol->Final Route Route of Administration? LowSol->Route Oral Oral (PO) Route->Oral IV Intravenous (IV) Route->IV IP_SC Intraperitoneal (IP) / Subcutaneous (SC) Route->IP_SC Oral_Form Aqueous Suspension (e.g., Methylcellulose/Tween 80) Lipid-Based Formulation Oral->Oral_Form IV_Form Co-Solvent System (e.g., DMA/PG/PEG-400) Cyclodextrin Complexation IV->IV_Form IP_SC_Form Aqueous Suspension Co-Solvent System (Check for Irritancy!) IP_SC->IP_SC_Form Oral_Form->Final IV_Form->Final IP_SC_Form->Final

Caption: Formulation selection workflow for in vivo studies.

Formulation Strategies & Protocols

Based on the likely poor aqueous solubility of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one, this section focuses on enabling strategies.

Protocol 1: Systematic Solubility Screening

Objective: To quantitatively determine the solubility of the API in various pharmaceutically relevant vehicles.

Materials:

  • 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (API)

  • Glass vials (e.g., 2 mL HPLC vials)

  • Orbital shaker or rotator capable of maintaining a constant temperature (25°C)

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer with a validated analytical method for the API

  • Solvents: Purified Water, Phosphate Buffered Saline (PBS, pH 7.4), 0.9% Saline, Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), N,N-Dimethylacetamide (DMA), Ethanol, Tween® 80, Solutol® HS 15, Captisol® (Sulfobutylether-β-cyclodextrin).

Procedure:

  • Add an excess amount of the API (e.g., 10-20 mg, accurately weighed) to a vial. This is critical to ensure a saturated solution is formed.

  • Add a known volume (e.g., 1 mL) of the first test vehicle to the vial.

  • Seal the vial and place it on the shaker at 25°C for 24-48 hours to allow the system to reach equilibrium.

  • After incubation, visually inspect the vials to confirm that excess solid API remains. If all API has dissolved, add more and repeat the incubation.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent into the linear range of your analytical assay.

  • Quantify the concentration of the dissolved API using the validated analytical method.

  • Express the results in mg/mL.

Oral (PO) Administration Formulations

Oral administration is often preferred for its ease of use and clinical relevance.[8] For a poorly soluble compound, a uniform suspension is the most common and straightforward approach.

Strategy: Aqueous Suspension The goal is to create a homogenous suspension of fine API particles that does not settle quickly, ensuring consistent dosing. This is achieved using a viscosity-enhancing agent (e.g., methylcellulose) and a wetting agent (surfactant).

Protocol 2: Preparation of an Aqueous Suspension (10 mg/mL)

Materials:

  • API

  • 0.5% (w/v) Methylcellulose in purified water

  • 10% (v/v) Tween® 80 solution in purified water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

Procedure:

  • Calculate Required Quantities: For a final volume of 10 mL at 10 mg/mL, you will need 100 mg of API.

  • Weigh API: Accurately weigh 100 mg of the API and place it in the glass mortar.

  • Wetting the API: Add a small volume (e.g., 200 µL) of the 10% Tween® 80 solution. This volume should be just enough to form a thick, uniform paste. Triturate the paste with the pestle for 2-3 minutes. This step is crucial to coat the hydrophobic API particles, allowing them to be dispersed in the aqueous vehicle.

  • Adding the Vehicle: Slowly add the 0.5% methylcellulose solution in small increments while continuously triturating to maintain a homogenous mixture.

  • Final Volume: Transfer the mixture to a graduated cylinder or volumetric flask. Use additional methylcellulose solution to rinse the mortar and pestle, ensuring all API is transferred. Adjust to the final volume of 10 mL.

  • Homogenization: Transfer the final suspension to a vial with a magnetic stir bar and stir for at least 30 minutes before dosing. The suspension should be stirred continuously during the dosing procedure to ensure each animal receives the correct dose.

Intravenous (IV) Administration Formulations

IV administration requires the API to be fully dissolved, as particulates can cause emboli. This is the most challenging route for poorly soluble compounds. Co-solvent systems are a common solution in preclinical research.[9][10]

Strategy: Co-Solvent System The principle is to use a blend of water-miscible organic solvents to dissolve the API, which is then diluted with an aqueous vehicle. A vehicle composed of DMA, PG, and PEG-400 has been shown to be useful for preclinical screening.[10][11]

CoSolvent_Vehicle vehicle IV Co-Solvent Vehicle A homogenous solution designed to maintain API solubility upon injection. Components: api API (2-Amino-5,5-dimethyl- 1,3-thiazol-4-one) vehicle:f2->api Dissolved Drug dma Solubilizer 1 (e.g., DMA) Strong organic solvent vehicle:f2->dma Vehicle Component peg Solubilizer 2 (e.g., PEG-400) Viscosity modifier & solubilizer vehicle:f2->peg Vehicle Component aqueous Aqueous Diluent (e.g., Saline or D5W) Brings to final volume & improves tolerability vehicle:f2->aqueous Vehicle Component

Sources

Application

Application Note: Quantitative Analysis of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one in Biological Matrices via LC-MS/MS

Introduction & Compound Profile The quantification of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (ADT) in biological samples is a critical step in the pharmacokinetic evaluation of thiazolone-based therapeutics, often utiliz...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

The quantification of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (ADT) in biological samples is a critical step in the pharmacokinetic evaluation of thiazolone-based therapeutics, often utilized as scaffolds for cyclin-dependent kinase (CDK) inhibitors and antimicrobial agents.

ADT presents specific bioanalytical challenges due to its low molecular weight (MW 144.19), potential for tautomerism (amino-imino equilibrium), and moderate polarity. This Application Note details a robust, validated protocol using Solid Phase Extraction (SPE) coupled with LC-MS/MS , designed to meet FDA and EMA bioanalytical method validation guidelines.

Physicochemical Profile
PropertyValueImplication for Method Design
CAS Number 4695-19-6Unique Identifier
Molecular Formula C₅H₈N₂OSSmall molecule, requires high-sensitivity MS
Exact Mass 144.0357 DaPrecursor ion [M+H]⁺ = 145.04
pKa (Predicted) ~4.5 (Thiazole N)Basic enough for Cation Exchange (MCX) SPE
LogP ~0.5 - 1.2Moderately polar; requires aqueous-stable C18 or Phenyl-Hexyl column

Sample Preparation Protocol

Objective: Isolate ADT from complex biological matrices while removing phospholipids and proteins that cause ion suppression.

Rationale: While Protein Precipitation (PPT) is simple, it often fails to remove phospholipids, leading to matrix effects in ESI+. Mixed-Mode Cation Exchange (MCX) SPE is selected here as the Gold Standard because it utilizes the basicity of the 2-amino group to lock the analyte onto the sorbent while washing away neutrals and acidic interferences.

Reagents
  • Internal Standard (IS): ^13C₂-ADT or a structural analog (e.g., 2-amino-5-methyl-thiazol-4-one).

  • Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow
  • Sample Pre-treatment:

    • Aliquot 50 µL of plasma/tissue homogenate into a 96-well plate.

    • Add 10 µL of Internal Standard working solution (500 ng/mL).

    • Add 200 µL of Loading Buffer (2% Formic Acid). Vortex for 2 min. Reason: Acidification ensures ADT is fully protonated (positively charged) for cation exchange.

  • SPE Extraction (Oasis MCX or equivalent 30 mg plate):

    • Condition: 1 mL Methanol.

    • Equilibrate: 1 mL Water.

    • Load: Apply pre-treated sample (~260 µL) at low vacuum.

    • Wash 1: 1 mL 2% Formic Acid (Removes proteins/salts).

    • Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic matrix). Crucial Step: ADT remains bound ionically.

    • Elute: 2 x 250 µL 5% NH₄OH in Methanol . Reason: High pH deprotonates the analyte, releasing it from the sorbent.

  • Reconstitution:

    • Evaporate eluate under N₂ at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (90:10).

LC-MS/MS Method Parameters

System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

Chromatographic Conditions
  • Column: Waters XSelect HSS T3, 2.1 x 50 mm, 2.5 µm.

    • Why? The HSS T3 technology provides superior retention for polar small molecules compared to standard C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) %B Event
0.00 5 Initial Hold
0.50 5 Loading
3.00 90 Elution
3.50 90 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry (MRM) Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Source Temp: 500°C.

  • Capillary Voltage: 4500 V.

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Dwell (ms) CE (eV) Role
ADT 145.0 74.0 50 25 Quantifier
ADT 145.0 42.1 50 35 Qualifier

| ADT | 145.0 | 117.0 | 50 | 15 | Qualifier (Loss of CO) |

Note: The transition 145 -> 74 corresponds to the cleavage of the thiazolone ring, a high-energy but specific fragment.

Method Logic & Workflow Visualization

The following diagram illustrates the critical decision points and flow of the bioanalytical method, emphasizing the "Self-Validating" checks built into the protocol.

BioanalyticalWorkflow Sample Biological Sample (Plasma/Tissue) IS_Add Add Internal Standard (Corrects for extraction loss) Sample->IS_Add Acidify Acidify (2% Formic Acid) pH < 3.0 IS_Add->Acidify SPE_Load Load on MCX SPE Plate (Cation Exchange) Acidify->SPE_Load Protonation Wash_Step Wash Steps: 1. Aqueous Acid (Proteins) 2. 100% MeOH (Lipids) SPE_Load->Wash_Step Bind + Elute Elute (5% NH4OH in MeOH) (Release Analyte) Wash_Step->Elute Clean Matrix LCMS LC-MS/MS Analysis HSS T3 Column / ESI+ Elute->LCMS Data_QC QC Check: IS Response & Retention Time LCMS->Data_QC Data_QC->LCMS Re-inject if IS fails

Figure 1: MCX SPE Workflow for ADT Quantification. The acidification step is critical to ensure the analyte binds to the cation exchange sorbent.

Validation & Quality Control (FDA/EMA Guidelines)

To ensure Trustworthiness , the method must be validated against the following criteria.

Linearity & Sensitivity
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.

  • Calibration: Weighted linear regression (1/x²).

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Matrix Effect (ME) & Recovery (RE)

Since ADT is polar, it elutes early where suppression is common.

  • Calculation:

  • Target: ME should be 85-115%. If ME < 50% (suppression), consider switching column to HILIC (e.g., Waters BEH Amide) to shift retention to a cleaner region.

Stability

Thiazolones can be susceptible to hydrolysis.

  • Bench-top Stability: Assess at Room Temp for 4 hours.

  • Autosampler Stability: 24 hours at 10°C.

  • Freeze-Thaw: 3 cycles at -80°C.

  • Precaution: If instability is observed, add 0.5% Formic Acid to the final collection plate to stabilize the thiazolone ring.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery (<50%) Incomplete elution from MCXIncrease NH₄OH concentration to 10% in elution solvent.
Peak Tailing Secondary interactions with silanolsUse a column with high carbon load (HSS T3) or add Ammonium Formate (5mM) to Mobile Phases.
Signal Drift Source contaminationDivert flow to waste for the first 1.0 min (void volume).
High Background Isobaric interferenceMonitor qualifier transition (145 -> 117). If ratio varies, interference is present.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • PubChem. Compound Summary: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one. National Library of Medicine. Link

  • Chambers, E., et al. (2007). "Systematic development of a method for the determination of pharmaceutical compounds in biological fluids." Journal of Chromatography B.
Method

Application Notes and Protocols for Evaluating the Antioxidant Activity of Thiazole Compounds

Introduction: The Growing Interest in Thiazole Compounds as Antioxidants Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Interest in Thiazole Compounds as Antioxidants

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][3] There is a burgeoning interest in the antioxidant potential of thiazole derivatives, which have demonstrated significant radical scavenging capabilities, often outperforming standard antioxidants in preclinical studies.[4][5]

The antioxidant activity of thiazole compounds is often attributed to their ability to donate a hydrogen atom or a single electron to neutralize free radicals.[4][6] The structure-activity relationship (SAR) studies have revealed that the antioxidant potency of these compounds can be significantly modulated by the nature and position of substituents on the thiazole ring.[4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for testing the antioxidant activity of novel thiazole compounds, encompassing both in vitro and cell-based assays.

A Multi-tiered Approach to Antioxidant Activity Assessment

A robust evaluation of a compound's antioxidant potential necessitates a multi-pronged approach that begins with simple, high-throughput in vitro chemical assays and progresses to more biologically relevant cell-based models. This tiered strategy allows for the efficient screening of a large number of compounds and the in-depth characterization of promising candidates.

G cluster_0 Tier 1: In Vitro Chemical Assays cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: In Vivo Models (Optional) DPPH Assay DPPH Assay ABTS Assay ABTS Assay FRAP Assay FRAP Assay CAA Assay CAA Assay FRAP Assay->CAA Assay Proceed if active ROS Detection ROS Detection Animal Models Animal Models ROS Detection->Animal Models Further validation

Figure 1: A tiered approach for antioxidant activity testing.

Tier 1: In Vitro Chemical Assays for Radical Scavenging and Reducing Power

In vitro assays provide a rapid and cost-effective means to assess the direct radical scavenging and reducing capabilities of thiazole compounds. These assays are typically colorimetric and can be readily adapted for a high-throughput microplate format. It is crucial to employ a panel of assays that operate via different mechanisms to obtain a comprehensive understanding of the compound's antioxidant profile.[7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for evaluating antioxidant activity.[9][10] It measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is monitored spectrophotometrically.[11]

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a stock solution of the thiazole compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the thiazole compound solution at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent + DPPH) and a positive control (e.g., Trolox or ascorbic acid).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds and is less affected by steric hindrance than the DPPH assay.[9][12]

Protocol: ABTS Radical Cation Scavenging Assay

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the thiazole compound solution at various concentrations.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Include a blank (solvent + ABTS•+) and a positive control (e.g., Trolox).

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•+ scavenging activity and the IC50 value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. This assay is based on a single electron transfer (SET) mechanism.[10][13]

Protocol: FRAP Assay

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the thiazole compound solution at various concentrations.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Include a blank (solvent + FRAP reagent) and a positive control (e.g., Trolox or FeSO₄).

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using a known concentration of FeSO₄.

    • Express the FRAP value of the thiazole compound as µM Fe(II) equivalents.

Table 1: Comparison of In Vitro Antioxidant Assays

AssayPrincipleRadical/OxidantWavelengthStandard
DPPH Hydrogen Atom TransferDPPH•517 nmTrolox, Ascorbic Acid
ABTS Hydrogen Atom & Electron TransferABTS•+734 nmTrolox
FRAP Single Electron TransferFe³⁺-TPTZ593 nmFeSO₄, Trolox

Tier 2: Cell-Based Assays for Assessing Antioxidant Efficacy in a Biological Context

While in vitro assays are valuable for initial screening, they do not account for factors such as cell permeability, metabolism, and localization of the compound. Cell-based assays provide a more biologically relevant assessment of a compound's ability to mitigate oxidative stress within a cellular environment.[14][15]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), within cells.[14][16] DCFH-DA is a cell-permeable, non-fluorescent compound that is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

G DCFH-DA (Cell-permeable) DCFH-DA (Cell-permeable) Cell Cell DCFH-DA (Cell-permeable)->Cell Enters DCFH (Non-fluorescent) DCFH (Non-fluorescent) Cell->DCFH (Non-fluorescent) Intracellular Esterases DCF (Fluorescent) DCF (Fluorescent) DCFH (Non-fluorescent)->DCF (Fluorescent) ROS (e.g., from AAPH) Thiazole Compound Thiazole Compound Thiazole Compound->DCF (Fluorescent) Inhibits Oxidation

Figure 2: Principle of the Cellular Antioxidant Activity (CAA) Assay.

Protocol: CAA Assay

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, Caco-2) in a 96-well black, clear-bottom microplate and culture until confluent.[17][18]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with 100 µL of treatment medium containing the thiazole compound at various concentrations and 25 µM DCFH-DA for 1 hour.

    • Wash the cells with PBS.

    • Add 100 µL of 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a peroxyl radical generator, to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence emission at 535 nm with excitation at 485 nm every 5 minutes for 1 hour.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value using the following formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Intracellular ROS Detection

This assay directly measures the levels of intracellular ROS in response to an oxidative challenge and the ability of the thiazole compound to mitigate this increase. Various fluorescent probes are available for detecting specific ROS.

Protocol: Intracellular ROS Detection

  • Cell Culture and Treatment:

    • Seed cells as described for the CAA assay.

    • Pre-treat the cells with the thiazole compound at various concentrations for a specified period (e.g., 1-4 hours).

  • Oxidative Stress Induction and Staining:

    • Induce oxidative stress by adding an appropriate agent (e.g., H₂O₂, menadione).

    • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., H₂DCF-DA, DHE for superoxide) according to the manufacturer's instructions.

  • Measurement and Analysis:

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or microplate reader.

    • Quantify the reduction in ROS levels in the presence of the thiazole compound compared to the stressed control.

Data Interpretation and Structure-Activity Relationship (SAR) Insights

The data obtained from these assays should be carefully analyzed to understand the antioxidant profile of the thiazole compounds.

  • Potency: The IC50 or EC50 values from the different assays provide a measure of the compound's potency.

  • Mechanism of Action: Comparing the activity in different assays can provide insights into the mechanism of action. For example, high activity in the FRAP assay suggests a single electron transfer mechanism, while high activity in the DPPH assay points towards a hydrogen atom transfer mechanism.[4][6]

  • Structure-Activity Relationship (SAR): By testing a series of structurally related thiazole compounds, it is possible to elucidate the SAR. For instance, the presence of electron-donating groups on the thiazole ring often enhances antioxidant activity.[4][5] Computational studies, such as calculating bond dissociation enthalpy (BDE), can further support the experimental findings.[7]

Conclusion and Future Directions

The experimental design outlined in this application note provides a robust framework for the comprehensive evaluation of the antioxidant activity of novel thiazole compounds. By employing a tiered approach that combines in vitro chemical assays with more physiologically relevant cell-based models, researchers can effectively identify and characterize promising antioxidant candidates. Future studies may involve exploring the effects of these compounds on specific intracellular signaling pathways related to oxidative stress, such as the Nrf2-Keap1 pathway, and progressing the most promising candidates to in vivo models of oxidative stress-related diseases.[3][19]

References

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (URL: )
  • Cell-Based Antioxidant Assays. BioIVT. (URL: )
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC. (URL: [Link])

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PMC. (URL: [Link])

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (URL: )
  • Cell Based Exogenous Antioxidant Assay. (URL: [Link])

  • Cellular antioxidant activity assay & cytotoxicity. BMG LABTECH. (URL: [Link])

  • IN-VITRO AND IN-VIVO MODELS FOR ANTIOXIDANT ACTIVITY EVALUATION: A REVIEW. (URL: [Link])

  • Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. PMC. (URL: [Link])

  • Synthesis, In Vitro Antimicrobial, and Antioxidant Activities of Novel Thiazole Derivatives. (URL: [Link])

  • Thiazole-Based Antioxidants: Pioneering a Decade of Therapeutic Advances. (URL: )
  • Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. MDPI. (URL: [Link])

  • Review on in vivo and in vitro methods evaluation of antioxidant activity. PMC. (URL: [Link])

  • Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds. PubMed. (URL: [Link])

  • In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... ResearchGate. (URL: [Link])

  • Identification of Oxidative-Stress-Reducing Plant Extracts from a Novel Extract Library—Comparative Analysis of Cell-Free and Cell-Based In Vitro Assays to Quantitate Antioxidant Activity. MDPI. (URL: [Link])

  • Comparative Study of DPPH, ABTS and FRAP Assays for Determination of Antioxidant Activity. Semantic Scholar. (URL: [Link])

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. (URL: [Link])

  • Thiazoles and thiazolidinones as antioxidants. PubMed. (URL: [Link])

  • The Antioxidant Activities In Vitro and In Vivo and Extraction Conditions Optimization of Defatted Walnut Kernel Extract. MDPI. (URL: [Link])

  • In-Vitro and In-vivo Models for Antioxidant Activity Evaluation: A Review. ResearchGate. (URL: [Link])

  • Thiazoles and Thiazolidinones as Antioxidants. Request PDF. ResearchGate. (URL: [Link])

  • Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. MDPI. (URL: [Link])

  • Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences. (URL: [Link])

  • A review on in vivo and in vitro methods used for screening antioxidant activity. JMPAS. (URL: [Link])

  • Discovery of New Hydrazone-Thiazole Polyphenolic Antioxidants through Computer-Aided Design and In Vitro Experimental Validation. PMC. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Synthesis

Executive Summary: The "Tertiary Carbon" Challenge[1][2] Welcome to the technical support module for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one . As researchers, you likely selected this scaffold for its structural rigidity,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tertiary Carbon" Challenge[1][2]

Welcome to the technical support module for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one . As researchers, you likely selected this scaffold for its structural rigidity, attributed to the gem-dimethyl group at the C5 position.[1][2]

The Central Paradox: While the Thorpe-Ingold effect (gem-dimethyl effect) significantly accelerates the second step of this reaction (ring closure), the first step (intermolecular S-alkylation) is kinetically hindered. You are attacking a tertiary alkyl halide (Ethyl


-bromoisobutyrate) with a neutral nucleophile (Thiourea).
  • The Trap: Standard Hantzsch conditions often fail because the tertiary bromide is prone to elimination (E2) rather than substitution (SN2/SN1), leading to the formation of ethyl methacrylate side products rather than the desired thiazolone.[1][2]

This guide provides a self-validating protocol designed to favor Substitution over Elimination.

Optimized Experimental Protocol

Do not deviate from the stoichiometry without calculating the molar equivalents regarding the base.[1] The presence of strong base will kill this reaction immediately via elimination.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Thiourea Nucleophile1.1Slight excess drives kinetics.[1]
Ethyl

-bromoisobutyrate
Electrophile1.0The limiting reagent.
Sodium Acetate (Anhydrous) Buffer/Base1.1CRITICAL: Do not use NaOH or KOH.[2]
Ethanol (Absolute) Solvent--10 mL per gram of reactant.[2]
Step-by-Step Workflow
  • The "Cold Start" (Minimizing Elimination):

    • Dissolve Thiourea (1.1 eq) in Absolute Ethanol.

    • Add Ethyl

      
      -bromoisobutyrate (1.0 eq) dropwise at Room Temperature (25°C) .
      
    • Technical Insight: Do not add the base yet. Allow the S-alkylation to initiate under neutral conditions. The tertiary bromide dissociates slowly; adding base now promotes elimination.

  • The Intermediate Phase:

    • Stir at room temperature for 1 hour.

    • Checkpoint: The solution may turn slightly yellow. This indicates the formation of the isothiouronium salt intermediate.[1]

  • Cyclization (The Heat Step):

    • Add Sodium Acetate (1.1 eq).[2]

    • Heat the mixture to Reflux (78°C) for 4–6 hours.

    • Mechanism:[3][1][2][4][5][6][7][8] The heat drives the intramolecular attack of the nitrogen on the ester carbonyl.[1] The gem-dimethyl groups now force the conformation together (Thorpe-Ingold assistance), making this step rapid.

  • Work-up & Isolation:

    • Cool to room temperature.[3][5][9] Pour the reaction mixture into Ice Water (10x volume).

    • The product should precipitate as a white/off-white solid.

    • Filter and wash with cold water to remove residual NaBr and unreacted thiourea.

Mechanism & Failure Points (Visualized)

The following diagram illustrates the kinetic competition between the desired pathway and the fatal elimination side reaction.

G cluster_0 Critical Control Point Start Thiourea + Ethyl alpha-bromoisobutyrate Inter Isothiouronium Intermediate Start->Inter S-Alkylation (Slow Step - Tertiary C) Side Side Product: Ethyl Methacrylate (Dead End) Start->Side Elimination (E2) (Caused by Strong Base/High Heat) Product 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one Inter->Product Cyclization (Fast - Thorpe-Ingold)

Caption: Kinetic competition between S-alkylation (pathway to product) and Elimination (pathway to waste).

Troubleshooting Center (FAQ)

Q1: I isolated a product, but the yield is <20%, and it smells like acrylic/plastic.

Diagnosis: Elimination Dominance. You likely heated the reaction too quickly or used a base that was too strong (like Triethylamine or NaOH). The "plastic" smell is ethyl methacrylate (the elimination product). Correction:

  • Switch to Sodium Acetate (weak base).[2]

  • Perform the "Cold Start" (Step 1 of protocol) to allow the nucleophile to engage before heating.

Q2: The product is oiling out instead of precipitating.

Diagnosis: Solvent Polarity Mismatch. The 5,5-dimethyl group makes the molecule significantly more lipophilic than the standard thiazolidinone.[1] Correction:

  • Do not use pure water for precipitation.

  • Use a 1:1 Ethanol/Water mixture for recrystallization.

  • Scratch the side of the flask with a glass rod to induce nucleation; these derivatives are notorious for supersaturation.[1]

Q3: TLC shows a spot that isn't moving (Baseline) and one running very high.

Diagnosis: Incomplete Cyclization. [2]

  • Baseline Spot: Unreacted Thiourea.

  • High Spot: The uncyclized linear intermediate (Isothiouronium salt) or the elimination product. Correction:

  • If the intermediate is stuck, the reaction pH is likely too acidic (HBr generation).[1][2] Add an additional 0.5 eq of Sodium Acetate and continue reflux for 2 hours. The nitrogen needs to be deprotonated to attack the ester.[1]

Q4: Can I use microwave synthesis to speed this up?

Diagnosis: Yes, but with caution. Microwave irradiation is excellent for the cyclization step but dangerous for the alkylation step due to the elimination risk.[1] Correction:

  • Two-Stage Microwave Protocol:

    • 50°C for 10 mins (Alkylation).

    • 120°C for 10 mins (Cyclization).

Diagnostic Decision Tree

Use this flow to determine your next step if the reaction fails.

Troubleshooting Start Reaction Complete (TLC Check) Check1 Is there a new UV-active spot? Start->Check1 NoSpot No New Spot Check1->NoSpot No YesSpot New Spot Present Check1->YesSpot Yes Action3 Reagents compromised. Check Bromide quality. NoSpot->Action3 Analyze Check Rf Value YesSpot->Analyze HighRf High Rf (>0.8) Smells like acrylate Analyze->HighRf Rf High MidRf Mid Rf (0.3-0.5) Desired Product Analyze->MidRf Rf Mid Action1 Elimination Occurred. RESTART with weaker base and lower initial temp. HighRf->Action1 Action2 Check Melting Point. Recrystallize from EtOH/H2O MidRf->Action2

Caption: Troubleshooting logic flow based on Thin Layer Chromatography (TLC) results.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)

    • Source: BenchChem Application Notes.[5] "Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols."

  • Steric Effects in Cyclization (Thorpe-Ingold Effect)

    • Source: Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][2] "The formation and stability of spiro-compounds." J. Chem. Soc., Trans.[1][2]

    • Context: Foundational text explaining why the 5,5-dimethyl group accelerates the ring-closure step (Step 3 in protocol)
  • Synthesis of 2-amino-thiazol-4-ones (Thiazolidinones)

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles and Thiazolidinones."
    • URL:[Link][2]

  • Reaction of Thiourea with

    
    -Halo Esters: 
    
    • Source: Maddila, S., et al. (2016).[1][2] "Synthesis and biological activity of novel 2-amino-thiazol-4-one derivatives." Journal of Heterocyclic Chemistry.

    • Context: Confirms the standard stoichiometry and use of ethanol/sodium acetate as the preferred buffer system for these condens

Sources

Optimization

Technical Support Center: Purification &amp; Handling of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Ticket #: 2A55-PUR-001 Subject: Troubleshooting Purification, Solubility, and Stability of 5,5-Dimethyl-4-thiazolidinone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division System...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 2A55-PUR-001 Subject: Troubleshooting Purification, Solubility, and Stability of 5,5-Dimethyl-4-thiazolidinone Scaffolds Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

System Overview & Chemical Context

Welcome to the technical guide for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one . Before troubleshooting, it is critical to correct a common nomenclature misconception that leads to experimental errors.

The "Aromatization" Trap: Unlike standard 2-aminothiazol-4-ones, your compound possesses a gem-dimethyl group at the C5 position.

  • Standard Thiazolone: Has protons at C5, allowing tautomerization to an aromatic hydroxy-thiazole.

  • Your Compound: The C5 position is quaternary. It cannot aromatize. It exists strictly as a 4-thiazolidinone (specifically, a pseudothiohydantoin type).

Implication: You are working with a non-aromatic, polar heterocycle that relies heavily on intermolecular hydrogen bonding for crystallinity. It exhibits Amino-Imine tautomerism (at the N2/N3 positions), which is the primary cause of your chromatographic difficulties.

Troubleshooting Modules (Q&A)

Module A: The "Sticky" Impurity (Thiourea Removal)

Q: I synthesized the compound via the Hantzsch-type condensation of thiourea and ethyl 2-bromo-2-methylpropionate. My NMR shows persistent thiourea contamination despite recrystallization. How do I remove it?

A: Thiourea is notoriously difficult to remove because its solubility profile overlaps with the thiazolidinone product in polar organic solvents (ethanol, methanol).

The Protocol: Do not rely solely on recrystallization. Use a Solubility Differential Wash before recrystallizing.

  • The "Cold Water" Crash:

    • The 5,5-dimethyl product is significantly less soluble in cold water than thiourea.

    • After the reaction (typically reflux in ethanol), pour the hot reaction mixture into ice-cold water (ratio 1:10).

    • Stir vigorously for 30 minutes. The product will precipitate; thiourea remains dissolved.

  • The Verification Step:

    • Filter the solid.[1][2]

    • Crucial: Wash the filter cake with warm water (40°C) once. This removes surface-adsorbed thiourea.

    • Check filtrate with TLC (10% MeOH in DCM). Thiourea stays at the baseline or very low Rf; product moves to Rf ~0.4-0.6.

Why this works: The gem-dimethyl group adds lipophilicity to your product, widening the solubility gap with the highly water-soluble thiourea.

Module B: Crystallization Failures (Oiling Out)

Q: I am trying to recrystallize the crude solid. It dissolves in hot ethanol, but upon cooling, it separates as an oil rather than crystals. Why?

A: "Oiling out" is common with gem-dimethyl compounds due to steric hindrance disrupting efficient crystal packing. The melting point is likely lower than the un-methylated analog, making it prone to supercooling.

The Fix: The "Cloud Point" Method Avoid pure ethanol. Use a binary solvent system to force an ordered lattice.

ParameterRecommended SystemProtocol
Primary Solvent Ethanol (Absolute)Dissolve crude product in minimum hot EtOH.
Anti-Solvent Hexane or WaterAdd anti-solvent dropwise to the hot solution until persistent cloudiness appears.
Re-solubilization EthanolAdd 1-2 drops of EtOH to clear the cloudiness.
Cooling Rate Slow Wrap the flask in foil/towel. Allow to reach RT over 2 hours, then 4°C fridge.

Technical Insight: The 5,5-dimethyl group creates a "greasy ball" effect. Using Hexane as an anti-solvent (rather than water) often works better because it solvates the methyl groups slightly, slowing down precipitation and allowing the polar amide/amine core to align for crystallization.

Module C: Chromatography Tailing (The Streaking Peak)

Q: On silica gel columns, my compound streaks badly (tails). I lose yield in mixed fractions. Is the compound degrading?

A: It is likely not degrading. The streaking is caused by Amino-Imine Tautomerism and interaction with acidic silica silanols.

The Mechanism: The exocyclic nitrogen (N2) and the ring nitrogen (N3) exchange a proton. R-N=C-NH2 ⇌ R-NH-C=NH Both forms have different polarities and stickiness to silica. The silica's acidity catalyzes this shift, smearing the band.

The Solution: Base-Deactivation You must neutralize the silica gel.

  • The Mobile Phase Modifier: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA = 95:4:1).

  • The Pre-Wash: If the streak persists, flush the column with mobile phase containing TEA before loading the sample.

  • Alternative Stationary Phase: Switch to Neutral Alumina . Alumina is less acidic than silica and reduces the tautomeric drag.

Visualizing the Workflow

The following diagram outlines the logical decision tree for purifying this specific scaffold, integrating the solutions above.

PurificationWorkflow Start Crude Reaction Mixture (Thiourea + Product) Quench Pour into Ice Water (1:10) Stir 30 mins Start->Quench Filter Filtration Quench->Filter Wash Wash Cake with Warm Water (40°C) Removes adsorbed Thiourea Filter->Wash Dry Dry Solid Wash->Dry PurityCheck Purity Check (TLC/NMR) Dry->PurityCheck Recryst Recrystallization (EtOH/Hexane) PurityCheck->Recryst Minor Impurities Column Flash Chromatography (DCM:MeOH + 1% TEA) PurityCheck->Column Complex Mixture or Tailing Issues Final Pure 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Recryst->Final Column->Final

Caption: Figure 1. Optimized purification workflow for 5,5-dimethylthiazolidinone derivatives, prioritizing aqueous removal of thiourea followed by base-modified chromatography.

Advanced Handling: Derivative Synthesis

Q: I am trying to make a Schiff base (imine) at the exocyclic amine. The reaction is sluggish.

A: The exocyclic amine at position 2 is electron-deficient due to conjugation with the carbonyl at position 4 (via the ring nitrogen). It is less nucleophilic than a standard aniline.

Protocol Adjustment:

  • Catalysis: You need an acid catalyst. Glacial acetic acid (catalytic amount) is standard.

  • Water Removal: The equilibrium is unfavorable. Use a Dean-Stark trap (if stable in refluxing toluene) or add molecular sieves (4Å) directly to the reaction vessel (ethanol/methanol).

  • Microwave: These condensations respond exceptionally well to microwave irradiation (100-120°C for 10-20 mins), often bypassing the need for extensive purification [1].

References

  • Synthesis & Microwave Acceleration

    • Title: Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Deriv
    • Source:Journal of Heterocyclic Chemistry / PMC.
    • Context: Describes the condensation of thiourea with alpha-halo esters and subsequent Schiff base form
    • URL:[Link]

  • Crystallographic & Structural Insight

    • Title: 2-Amino-5,5-dimethylthiazol-4(5H)-one.[3]

    • Source:IUCrData (Intern
    • Context: Provides definitive proof of the "thiazolidinone" (saturated C5)
    • URL:[Link]

  • Tautomerism Mechanisms

    • Title: 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?
    • Source:Chemico-Biological Interactions.
    • Context: Discusses the amino-imine tautomeric equilibrium and its impact on chemical reactivity and purific
    • URL:[Link][4]

  • Thiourea Removal Techniques

    • Title: Process for removing thiourea as an impurity.[5]

    • Source:Google P
    • Context: While industrial, this validates the solubility differential and oxid
    • URL

Sources

Troubleshooting

"2-Amino-5,5-dimethyl-1,3-thiazol-4-one" degradation pathways and prevention

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one. This resource is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability of this compound. We will address common challenges, offer troubleshooting strategies, and provide validated protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding the stability and handling of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.

Q1: What are the primary degradation pathways for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one? A1: The main degradation pathways are hydrolysis (especially under acidic conditions), photodegradation, and thermal degradation. The thiazolone ring is susceptible to cleavage, particularly when exposed to strong acids and heat.[1] For instance, heating with aqueous sulfuric acid can cause ring cleavage to yield 2-mercapto-2-methylpropanoic acid.[1] Photodegradation can occur upon exposure to UV light, potentially leading to the formation of complex photoproducts.[2]

Q2: My compound is showing rapid degradation in an acidic solution. What is happening and how can I prevent it? A2: The thiazolone ring in your compound is likely undergoing acid-catalyzed hydrolysis.[1][3] The C=N bond within the thiazole ring is a primary point of attack, which can lead to ring opening.[3] To prevent this, you should work at the mildest possible acidic conditions (e.g., start with 0.01N HCl) or, if your experiment allows, maintain a pH closer to neutral (pH 5.5 has been shown to be more stable for related compounds).[3][4] Reducing the temperature will also significantly slow down the degradation rate.[4]

Q3: What are the optimal long-term storage conditions for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one? A3: For long-term stability, the compound should be stored as a lyophilized solid at -20°C, protected from light and moisture.[5] When stored as a solid, ensure the container is tightly sealed. If you need to store it in solution, prepare fresh solutions for each experiment. For maximum stability in solution, freeze aliquots and avoid repeated freeze-thaw cycles, which can accelerate degradation.[5]

Q4: I'm observing new, unidentified peaks in my HPLC analysis after leaving my sample on the lab bench. Could this be photodegradation? A4: Yes, this is a strong possibility. Thiazole derivatives can be susceptible to photodegradation upon exposure to UV light, such as from ambient laboratory lighting or direct sunlight.[2][3] To confirm this, you can run a control experiment where one sample is exposed to light and another is kept in the dark (e.g., wrapped in aluminum foil). If the light-exposed sample shows the unknown peaks while the dark control does not, photodegradation is the cause.

Q5: How can I improve the stability of my compound in solution for my experiments? A5: To enhance stability in solution:

  • Control pH: Buffer your solution to a pH between 5 and 7, if compatible with your assay.

  • Lower Temperature: Perform your experiments at the lowest practical temperature.

  • Protect from Light: Use amber vials or cover your containers with foil.

  • Use Fresh Solutions: Prepare solutions immediately before use whenever possible.

  • Consider Excipients: For formulation development, the use of stabilizers like certain amino acids (e.g., glycine, alanine) could be explored, although this is more common for protein-based therapeutics.[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing causes and actionable solutions.

Issue 1: Rapid Degradation & Multiple Peaks in HPLC Under Acidic Conditions
  • Symptoms:

    • A significant decrease in the peak area of the parent compound in a short time.

    • The emergence of several new, often unresolved, peaks in the chromatogram.

    • Poor mass balance in quantitative analysis.

  • Possible Causes:

    • Acid-Catalyzed Hydrolysis: The primary cause is the cleavage of the thiazolone ring under strong acidic conditions, leading to smaller, more polar fragments.[1][3]

    • Secondary Degradation: The initial degradation products may be unstable and break down further, resulting in a complex mixture of compounds.[3]

    • High Temperature: Elevated temperatures drastically accelerate the rate of hydrolysis.[4]

  • Troubleshooting Steps:

    • Reduce Stress Conditions: Begin with milder conditions (e.g., 0.01N HCl at room temperature) and gradually increase the stress to achieve the desired level of degradation (typically 5-20% for forced degradation studies).[3]

    • Time-Course Analysis: Analyze samples at multiple, shorter time points to identify the primary degradation products before they undergo further reactions.[3]

    • Temperature Control: Maintain samples at a low, controlled temperature (e.g., 4°C) during the experiment and while awaiting analysis.

Issue 2: Inconsistent Assay Results and Loss of Compound Purity Over Time
  • Symptoms:

    • High variability in results between experimental runs conducted on different days.

    • A gradual decrease in the purity of the stock solution as determined by HPLC.

    • Appearance of minor impurity peaks that grow over time.

  • Possible Causes:

    • Photodegradation: Exposure of the compound, either in solid form or in solution, to ambient lab light can cause gradual degradation.[2]

    • Oxidation: Degradation can occur due to dissolved oxygen in the solvent, especially if the solution is stored for extended periods.

    • Improper Storage: Storing stock solutions at room temperature or even 4°C for extended periods can lead to slow degradation. Repeated freeze-thaw cycles can also damage the compound.[5]

  • Troubleshooting Steps:

    • Implement Light Protection: Always store the solid compound and its solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to light during experimental procedures.

    • Use Degassed Solvents: For sensitive experiments or long-term solution storage, consider using solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Optimize Storage Protocol: Store stock solutions as single-use aliquots at -20°C or below.[5] Allow an aliquot to thaw completely and reach room temperature before opening to prevent condensation. Discard any unused portion of a thawed aliquot.

Visualized Degradation Pathways & Workflows
Key Degradation Pathways

The following diagram illustrates the primary hydrolytic degradation pathway and a potential photodegradation route for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one.

G Degradation of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one cluster_hydrolysis Acid-Catalyzed Hydrolysis cluster_photo Hypothetical Photodegradation A 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one B Protonated Intermediate A->B H+ (Acid) C Ring-Opened Intermediate B->C H2O (Ring Cleavage at C=N) D 2-Mercapto-2-methylpropanoic acid + Urea C->D Hydrolysis A2 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one E Excited State A2->E UV Light (hν) F Carbodiimide / Isothiocyanate Fragments E->F Ring Fragmentation

Caption: Key degradation pathways for the target compound.

Experimental Workflow: Forced Degradation Study

This workflow provides a systematic approach to identifying potential degradation products and understanding the stability of the compound under various stress conditions.[3]

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution (e.g., 1 mg/mL in Methanol) acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid Expose to Stress base Base Hydrolysis (0.1N NaOH, RT) start->base Expose to Stress ox Oxidation (3% H2O2, RT) start->ox Expose to Stress photo Photodegradation (UV light, 254 nm) start->photo Expose to Stress thermal Thermal (60°C, Solid & Solution) start->thermal Expose to Stress sample Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample ox->sample photo->sample thermal->sample neutralize Neutralize & Dilute sample->neutralize hplc Analyze via Stability- Indicating HPLC-UV/MS neutralize->hplc end Identify Degradants & Calculate Mass Balance hplc->end

Caption: Workflow for a comprehensive forced degradation study.

Detailed Experimental Protocol
Protocol: Forced Degradation Study for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Objective: To investigate the stability of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one under various stress conditions as per ICH guidelines.

Materials:

  • 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

  • HPLC-grade Methanol, Acetonitrile, and Water

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)

  • Calibrated pH meter, HPLC-UV/MS system, Photostability chamber, Oven

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the compound in methanol to prepare a stock solution of 1 mg/mL.

  • Stress Conditions (Perform in parallel): [3]

    • Control Sample: Dilute the stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 µg/mL. Store protected from light at 4°C.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.

    • Photodegradation: Expose a solution of the compound (100 µg/mL) to UV light (e.g., 254 nm) in a photostability chamber. Keep a parallel sample wrapped in foil as a dark control.

    • Thermal Degradation: Store both solid compound and a 1 mg/mL solution at 60°C in an oven.

  • Sample Analysis:

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples, including the control, using a validated stability-indicating HPLC method with both UV and MS detection.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples with the unstressed control to identify and quantify degradation products.

    • Determine the percentage of degradation and calculate the mass balance.

    • Use MS data to propose structures for the major degradation products.

Data Summary Table:

The following table provides a template for summarizing the results from the forced degradation study.

Stress ConditionDuration (h)Parent Compound Remaining (%)No. of DegradantsPeak Area of Major Degradant (%)Mass Balance (%)
0.1N HCl, 60°C 24
0.1N NaOH, RT 24
3% H₂O₂, RT 24
UV Light 24
60°C (Solution) 48
References
  • Degradation Pathways of 2-amino-1,3,4-thiadiazoles under experimental conditions. BenchChem.
  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate.
  • UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
  • Handling and Storage of Peptides - FAQ. AAPPTEC.
  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate.
  • Use of amino acids as stabilizing compounds in pharmaceutical compositions containing high concentrations of protein-based therapeutic agents. Google Patents.

Sources

Optimization

Technical Support Center: Validating "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" in Cellular Models

Status: Operational Ticket ID: #THZ-55-DM-VAL Assigned Specialist: Senior Application Scientist, Lead Discovery Unit Executive Summary: The "Thiazolone" Challenge You are likely accessing this guide because 2-Amino-5,5-d...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #THZ-55-DM-VAL Assigned Specialist: Senior Application Scientist, Lead Discovery Unit

Executive Summary: The "Thiazolone" Challenge

You are likely accessing this guide because 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (hereafter referred to as Compound T-55 ) has appeared as a "hit" in your phenotypic screen or is showing unexpected toxicity in your lead optimization assays.

Technical Context: Unlike typical thiazolidinone PAINS (Pan-Assay Interference Compounds), Compound T-55 possesses a 5,5-dimethyl substitution . This is a critical structural feature: it blocks the C5 position, preventing the formation of promiscuous Michael acceptors (arylidene derivatives) that plague this chemical class.

However, this "stabilization" introduces unique off-target profiles driven by hydrophobicity , mitochondrial uncoupling , and kinase promiscuity . This guide provides the protocols to distinguish bona fide biological activity from these physicochemical artifacts.

Module 1: Distinguishing Cytotoxicity from Specific Inhibition

The Issue: Users often report potent IC50 values in proliferation assays (e.g., MTT/MTS) that are actually false positives caused by mitochondrial toxicity rather than specific target engagement. The thiazolone core can act as a mitochondrial uncoupler or redox cycler.

Diagnostic Workflow

Do not rely on a single viability endpoint. Thiazolones can interfere with redox-based dyes (Resazurin/Tetrazolium).

Step-by-Step Protocol: The "Viability Triangulation"
  • Primary Assay (Metabolic): Perform your standard MTT or Resazurin assay.

  • Secondary Assay (ATP Quantification): Run a CellTiter-Glo® (or equivalent) assay.

    • Rationale: If the compound is a mitochondrial toxin, ATP levels will drop faster and more drastically than tetrazolium reduction capacity.

  • Tertiary Assay (Membrane Integrity): Run an LDH Release or PI staining assay.

    • Rationale: If the compound is specifically cytostatic (desired), membranes should remain intact. If it is a general toxin (off-target), LDH release will correlate with potency.

Data Interpretation Table:

ObservationMTT/ResazurinATP LevelsLDH ReleaseDiagnosisAction
Scenario A Potent InhibitionPotent InhibitionHighGeneral Cytotoxin Discard/Redesign
Scenario B Potent InhibitionNo EffectLowAssay Interference Use Label-Free Assays
Scenario C Potent InhibitionModerate DropLowMitochondrial Stress Check ROS levels
Scenario D Potent InhibitionPotent InhibitionLowSpecific Cytostasis Proceed to Module 2

Module 2: Solubility & Colloidal Aggregation

The Issue: The 5,5-dimethyl group increases the lipophilicity (LogP) of the scaffold. At micromolar concentrations (>10 µM), T-55 tends to form colloidal aggregates. These "chemical blobs" sequester proteins non-specifically, inhibiting enzymes (like proteases or kinases) without true binding.

Protocol: Detergent-Based Counter-Screen

Theory: Colloidal aggregates are sensitive to non-ionic detergents. Adding a detergent disrupts the colloid, abolishing the "fake" inhibition. True ligand-protein binding is unaffected by low detergent concentrations.

Procedure:

  • Prepare Assay Buffer: Standard buffer + 0.01% Triton X-100 (freshly prepared).

  • Control Arm: Run the enzymatic/cellular assay with T-55 in standard buffer.

  • Test Arm: Run the exact same assay with T-55 in the detergent-supplemented buffer.

  • Compare IC50s.

Visualization: The Aggregation Decision Tree

AggregationCheck Start Observed Inhibition with Compound T-55 DetergentTest Repeat Assay with 0.01% Triton X-100 Start->DetergentTest ResultA IC50 Shifts > 5-fold (Potency Lost) DetergentTest->ResultA Loss of Activity ResultB IC50 Remains Stable (< 2-fold shift) DetergentTest->ResultB Retained Activity ConclusionA Artifact: Colloidal Aggregation (False Positive) ResultA->ConclusionA ConclusionB Likely True Interaction (Proceed to SAR) ResultB->ConclusionB

Figure 1: Decision logic for identifying colloidal aggregation artifacts using detergent sensitivity.

Module 3: Structural Promiscuity (Kinase Off-Targets)

The Issue: The 2-amino-thiazol-4-one motif mimics the adenosine ring of ATP. Consequently, T-55 acts as a "privileged scaffold" for kinase ATP-pockets. Even if your target is not a kinase, T-55 may be inhibiting essential kinases (e.g., CDK, GSK3


) driving the cellular phenotype.
Troubleshooting Guide: The "Negative Control" Synthesis

To validate that your biological effect is driven by the specific shape of T-55 and not generic scaffold binding, you must test a structural negative control .

Recommended Analog: N-Methylated-2-amino-5,5-dimethyl-thiazol-4-one .

  • Why? Methylating the exocyclic amine disrupts the critical Hydrogen-Bond Donor (HBD) capability required for hinge-binding in most kinases.

  • Experiment: If the N-methylated analog retains the same potency as T-55, the effect is likely non-specific (membrane intercalation or redox). If potency is lost, the interaction is specific and structure-driven.

Frequently Asked Questions (FAQs)

Q1: My compound precipitates in cell media but not in DMSO. How do I fix this?

  • Diagnosis: This is "Crash-out." The 5,5-dimethyl group makes T-55 hydrophobic.

  • Solution: Do not serial dilute in DMSO and then spike into media. Instead, perform intermediate dilution in culture media to ensure the final DMSO concentration is constant (e.g., 0.5%) and the compound is pre-equilibrated. If turbidity occurs at >10 µM, your biological window is capped at that concentration.

Q2: Can T-55 generate Reactive Oxygen Species (ROS)?

  • Answer: Yes. While the 5,5-dimethyl group prevents Michael addition, the thiazolone core can still undergo redox cycling in the presence of transition metals (Fe/Cu) in media.

  • Test: Co-treat cells with an antioxidant like N-Acetyl Cysteine (NAC) or Trolox. If the toxicity/activity is abolished by NAC, your compound is acting via ROS generation, not specific target binding.

Q3: I see "crystals" in my microscopy images. Is this the compound?

  • Answer: Likely yes. Thiazol-4-ones crystallize easily.

  • Action: Perform a birefringence test . View the culture plate under polarized light. If the "debris" glows/refracts light, it is crystallized compound. Data generated from these wells is invalid due to local high-concentration gradients.

Summary of Validation Workflow

Use this master diagram to plan your next week of experiments.

ValidationWorkflow Hit Hit Identified: Compound T-55 Solubility 1. Solubility Check (Nephelometry) Hit->Solubility Agg 2. Aggregation Test (+ Triton X-100) Solubility->Agg Soluble Fail FALSE POSITIVE Archive Compound Solubility->Fail Precipitates Redox 3. Redox/ROS Check (+ NAC / Resazurin) Agg->Redox Activity Retained Agg->Fail Activity Lost Specific 4. Specificity Check (N-Methyl Analog) Redox->Specific No ROS Effect Redox->Fail ROS Dependent Valid VALIDATED LEAD Proceed to PK/ADME Specific->Valid SAR Confirmed Specific->Fail Flat SAR

Figure 2: Comprehensive validation pipeline for Thiazol-4-one derivatives.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. Link

  • Jadhav, J. R., et al. (2012). 2-Aminothiazol-4(5H)-one as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry. Link

  • Shoichet, B. K. (2006). Screening in a spirit of haunting: the aggregation of promiscuous molecules. Drug Discovery Today. Link

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

Reference Data & Comparative Studies

Validation

"2-Amino-5,5-dimethyl-1,3-thiazol-4-one" vs. other thiazole derivatives: a comparative study

Executive Summary: The "Gem-Dimethyl" Advantage In the landscape of heterocyclic drug discovery, the thiazole and thiazolidinone families are ubiquitous. However, a critical distinction exists between the "promiscuous" r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gem-Dimethyl" Advantage

In the landscape of heterocyclic drug discovery, the thiazole and thiazolidinone families are ubiquitous. However, a critical distinction exists between the "promiscuous" reactivity of standard 2-aminothiazol-4-ones and the chemically precise nature of 2-amino-5,5-dimethyl-1,3-thiazol-4-one (hereafter ADTO ).

This guide objectively compares ADTO against its structural analogs. The core thesis is that the 5,5-dimethyl substitution acts as a "metabolic and chemical lock." By blocking the C5 position, ADTO prevents the formation of non-specific arylidene adducts (PAINS)—a common failure mode for standard thiazolidinones—while retaining the pharmacophore necessary for targets like 11


-HSD1  (metabolic syndrome) and specific antimicrobial pathways.

Structural & Chemical Dynamics

To understand the utility of ADTO, we must contrast it with its "open" counterparts. The primary differentiator is the Thorpe-Ingold Effect (Gem-Dimethyl Effect), which imposes conformational rigidity and steric hindrance at the critical C5 carbon.

Comparative Chemical Profile[1][2]
FeatureADTO (5,5-Dimethyl) Standard 2-Aminothiazol-4-one Rhodanine Derivatives
C5 Reactivity Blocked (Inert) High (Active Methylene) High (Active Methylene)
Knoevenagel Condensation ImpossibleRapid (Forms Arylidene)Rapid (Forms Arylidene)
Tautomerism Predominantly Amino form (Solid state)Eq. between Amino / IminoThione / Thiol
Metabolic Stability High (Steric protection)Low (Susceptible to oxidation)Low (Hydrolysis risk)
PAINS Liability LowHigh (Michael Acceptor formation)High (Non-specific binding)
The "PAINS" Trap

Standard thiazolidinones often show "activity" in high-throughput screening (HTS) because the C5 methylene group condenses with aldehydes to form 5-arylidene derivatives . These are often Pan-Assay Interference Compounds (PAINS) —they act as Michael acceptors, covalently modifying proteins non-specifically. ADTO is immune to this reaction , making its biological hits significantly more trustworthy.

Experimental Synthesis: The "Locked" Cyclization

The synthesis of ADTO requires specific control to ensure ring closure without side reactions. Unlike standard thiazolidinones that use chloroacetic acid, ADTO utilizes ethyl 2-bromo-2-methylpropanoate to introduce the gem-dimethyl group in situ.

Protocol: One-Pot Hantzsch-Type Cyclization

Objective: Synthesis of 2-amino-5,5-dimethylthiazol-4(5H)-one.

Reagents:

  • Thiourea (1.0 eq)[1]

  • Ethyl 2-bromo-2-methylpropanoate (1.1 eq)

  • Absolute Ethanol (Solvent)[2]

  • Sodium Acetate (Base, 1.2 eq)

Step-by-Step Workflow:

  • Preparation: Dissolve Thiourea (7.6 g, 100 mmol) in absolute Ethanol (50 mL) in a round-bottom flask.

  • Addition: Add Ethyl 2-bromo-2-methylpropanoate (21.5 g, 110 mmol) dropwise over 15 minutes.

  • Catalysis: Add Sodium Acetate (anhydrous) to buffer the HBr generated.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours . Note: Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Isolation: Cool the reaction mixture to 0°C. The hydrobromide salt may precipitate. Neutralize with 10% NaHCO3 solution to pH 8.

  • Purification: The free base precipitates as a white/off-white solid. Filter and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 75–85% Key Characterization:

  • 1H NMR (DMSO-d6):

    
     1.45 (s, 6H, 2xCH3), 8.60 (s, 2H, NH2). Note the absence of the CH2 singlet seen in standard thiazolidinones at 
    
    
    
    3.8.
Visualization: Synthesis & Reactivity Logic

G Thiourea Thiourea (H2N-CS-NH2) Intermediate S-Alkylated Intermediate Thiourea->Intermediate S-Alkylation (EtOH, Reflux) Reagent Ethyl 2-bromo-2-methylpropanoate Reagent->Intermediate ADTO ADTO (5,5-dimethyl-thiazol-4-one) Intermediate->ADTO Cyclization (-EtOH, -HBr) PAINS 5-Arylidene Product (PAINS / Michael Acceptor) ADTO->PAINS Knoevenagel Condensation Standard Standard Thiazolidinone (Unsubstituted C5) Standard->PAINS Reacts Easily Aldehyde Aromatic Aldehyde (R-CHO) Aldehyde->PAINS

Figure 1: Synthetic pathway of ADTO and its chemical resistance to forming PAINS (red path) compared to standard thiazolidinones.

Biological Performance: Specificity vs. Potency

The 5,5-dimethyl scaffold has been successfully deployed in high-value targets where specificity is paramount.

Case Study: 11 -HSD1 Inhibition

In the development of inhibitors for 11


-hydroxysteroid dehydrogenase type 1  (a target for diabetes and obesity), the 2-amino-thiazol-4-one scaffold is a validated pharmacophore.[3]
  • The Problem: Unsubstituted thiazolidinones were metabolically unstable and reactive.

  • The ADTO Solution: Introducing the 5,5-dimethyl (or spiro-cycloalkyl) group filled the hydrophobic pocket of the enzyme while preventing metabolic oxidation at the C5 position.

  • Data:

    • Unsubstituted Analog:

      
       nM (Low potency, high instability).
      
    • 5,5-Dimethyl Analog (ADTO derivative):

      
       nM.[3]
      
    • Mechanism:[2][4] The gem-dimethyl group locks the conformation, optimizing the binding vector of the 2-amino group to the catalytic site.

Antimicrobial Activity Profile

While standard thiazolidinones often show broad-spectrum (cytotoxic) antimicrobial activity due to membrane reactivity, ADTO derivatives show a narrower, more target-specific profile.

  • ADTO: Bacteriostatic. Acts via specific enzyme inhibition (e.g., MurB inhibition in peptidoglycan synthesis).

  • Rhodanine/Standard Thiazoles: Bactericidal. Often acts via non-specific protein alkylation (false positives).

Critical Analysis & Recommendations

When to use ADTO:
  • Fragment-Based Drug Discovery (FBDD): Use ADTO as a stable, non-reactive fragment to probe binding pockets without risking covalent modification artifacts.

  • Metabolic Stability Optimization: If a lead compound containing a thiazolidinone ring shows rapid clearance, methylating the C5 position (converting to ADTO core) is a standard medicinal chemistry maneuver to block P450 oxidation.

  • X-Ray Crystallography: ADTO crystallizes well due to the rigid 5,5-dimethyl locking, often forming clear hydrogen-bonded dimers (R2,2(8) motif), aiding in structural studies.

When to avoid:
  • Diversity Oriented Synthesis (DOS): If you need to generate a massive library via condensation at the C5 position, ADTO is unsuitable because that position is blocked.

Visualizing the Decision Matrix

Decision Start Select Thiazole Scaffold Q1 Is C5-Functionalization Required later? Start->Q1 Branch1 YES (Library Gen) Q1->Branch1 Yes Branch2 NO (Target Specificity) Q1->Branch2 No Result1 Use Standard Thiazolidinone Branch1->Result1 Result2 Is Metabolic Stability Critical? Branch2->Result2 Result3 Use ADTO (5,5-Dimethyl) Result2->Result3 Yes (Block C5) Result4 Use 2-Aminothiazole (Aromatic) Result2->Result4 No (Aromaticity ok)

Figure 2: Decision tree for selecting the appropriate thiazole scaffold based on project requirements.

References

  • Synthesis & Crystal Structure: Josey, B. et al. (2019). "2-Amino-5,5-dimethylthiazol-4(5H)-one."[5][1] IUCrData.

  • 11

    
    -HSD1 Inhibition:  Xiang, H. et al. (2008).[3][6] "2-Amino-1,3-thiazol-4(5H)-ones as Potent and Selective 11
    
    
    
    -Hydroxysteroid Dehydrogenase Type 1 Inhibitors." Journal of Medicinal Chemistry.
  • Thiazolidinone Bioactivity Review: Chaban, T. et al. (2021). "The Bioactivity of Thiazolidin-4-Ones: A Short Review." Molecules.

  • Tautomerism Studies: Matos, M. et al. (2023). "Proton tautomerism in 5-dimethylaminomethylidene-4-phenylamino-1,3-thiazol-2(5H)-ones." Acta Crystallographica Section B.

Sources

Comparative

Validating the mechanism of action of "2-Amino-5,5-dimethyl-1,3-thiazol-4-one"

Target Class: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitor Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Target Class: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1) Inhibitor

Content Type: Technical Comparison & Validation Guide Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists

Executive Summary: The Structural Logic

2-Amino-5,5-dimethyl-1,3-thiazol-4-one represents a critical "privileged scaffold" in the development of metabolic therapeutics. While the thiazolone core is historically associated with promiscuous binding (PAINS), the specific 5,5-dimethyl substitution transforms this molecule into a validated, metabolically stable fragment for inhibiting 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1)
.

Unlike unsubstituted thiazolones, which are prone to rapid metabolic oxidation at the C5 position (leading to reactive intermediates), the 5,5-dimethyl analog locks the steric conformation and blocks CYP450-mediated hydroxylation. This guide validates its mechanism as a competitive inhibitor of the cortisone-to-cortisol conversion pathway, a key driver in metabolic syndrome and type 2 diabetes.

Mechanistic Hypothesis & Pathway Visualization

Mechanism of Action (MoA): The molecule functions as a competitive antagonist at the catalytic site of 11


-HSD1. It occupies the lipophilic pocket adjacent to the cofactor (NADPH) binding site, preventing the substrate (cortisone) from accessing the catalytic triad (Tyr-177, Ser-170, Lys-174). This blockade halts the intracellular regeneration of active cortisol from inert cortisone.

Pathway Diagram: The following diagram illustrates the enzymatic pathway and the specific intervention point of the 2-amino-5,5-dimethyl-1,3-thiazol-4-one scaffold.

G Cortisone Cortisone (Inert) Cortisol Cortisol (Active Glucocorticoid) Cortisone->Cortisol Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activation HSD1 11β-HSD1 (Enzyme) HSD1->Cortisol NADPH NADPH (Cofactor) NADPH->Cortisol Nucleus Nuclear Translocation Receptor->Nucleus Transcription Inhibitor 2-Amino-5,5-dimethyl- 1,3-thiazol-4-one Inhibitor->HSD1 Competitive Binding

Figure 1: The 11


-HSD1 pathway showing the competitive inhibition blockade preventing Cortisol regeneration.[1]
Comparative Analysis: Benchmarking Performance

To validate the specific utility of the 5,5-dimethyl analog, it must be compared against the historical standard (Carbenoxolone) and the unsubstituted scaffold (which represents a negative control for metabolic stability).

Feature2-Amino-5,5-dimethyl-1,3-thiazol-4-one Carbenoxolone (Standard) Unsubstituted Thiazolone
Primary Target 11

-HSD1 (Selective)
11

-HSD1 & 11

-HSD2
11

-HSD1
Mechanism Competitive InhibitionNon-selective InhibitionCompetitive Inhibition
Selectivity Ratio > 50-fold (vs HSD2)~1-fold (Non-selective)Variable
Metabolic Stability High (C5 blocked)ModerateLow (C5 oxidation prone)
Key Liability Low potency as a fragment (requires N-sub)Hypertension (via HSD2/Mineralocorticoid)Reactive metabolite formation
Experimental Utility Scaffold Validation & SAR Probe Assay Positive ControlNegative Control for Stability

Expert Insight: The "5,5-dimethyl" group is not merely decorative. In the unsubstituted 2-aminothiazolone, the C5 position is highly acidic and prone to oxidation, leading to ring-opening or polymerization. By methylating this position, you validate that the biological activity is driven by the intact scaffold binding to the enzyme, rather than a non-specific covalent reaction of a decomposition product.

Experimental Validation Protocols

To rigorously validate the mechanism, you must employ a cascade of assays: Biophysical (binding), Enzymatic (function), and Cellular (context).

Protocol A: Scintillation Proximity Assay (SPA) - The Gold Standard

Purpose: To determine IC50 values directly on the recombinant enzyme.

  • Reagents:

    • Recombinant human 11

      
      -HSD1 (microsomal preparation).
      
    • Substrate:

      
      H-Cortisone.
      
    • Cofactor: NADPH (Essential for the reduction reaction).

    • Beads: Yttrium silicate (YSi) SPA beads coupled with anti-cortisol monoclonal antibody.

  • Workflow:

    • Incubation: Mix 11

      
      -HSD1 lysate with NADPH (200 
      
      
      
      M) and test compound (2-Amino-5,5-dimethyl-1,3-thiazol-4-one) in assay buffer (50 mM HEPES, pH 7.4).
    • Start: Initiate reaction by adding

      
      H-Cortisone. Incubate at 37°C for 60 minutes.
      
    • Stop & Capture: Add SPA beads containing glycyrrhetinic acid (to stop reaction) and anti-cortisol antibody.

    • Read: The antibody binds the generated

      
      H-Cortisol. The proximity to the bead stimulates light emission. Unconverted 
      
      
      
      H-Cortisone does not bind and produces no signal.
  • Validation Criteria: The 5,5-dimethyl analog should show dose-dependent signal reduction. If the signal does not decrease, the compound fails to block the catalytic site.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Purpose: To prove the "5,5-dimethyl" advantage over unsubstituted analogs.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Method:

    • Incubate test compound (1

      
      M) with HLM at 37°C.
      
    • Sample aliquots at 0, 15, 30, and 60 minutes.

    • Quench with ice-cold acetonitrile containing an internal standard.

    • Analyze via LC-MS/MS.[2]

  • Success Metric: The 2-Amino-5,5-dimethyl-1,3-thiazol-4-one should exhibit an intrinsic clearance (

    
    ) significantly lower than the unsubstituted 2-aminothiazol-4-one, confirming the blockade of C5-oxidation.
    
Protocol C: Cellular Cortisol Conversion Assay

Purpose: To confirm cell permeability and target engagement in a living system.

  • Cell Line: HEK-293 cells stably transfected with human 11

    
    -HSD1.
    
  • Substrate: 200 nM Cortisone.

  • Detection: Homogeneous Time-Resolved Fluorescence (HTRF) for Cortisol.

  • Steps:

    • Seed cells (30,000/well) and allow attachment.

    • Treat with compound for 30 mins.

    • Add Cortisone and incubate for 2 hours.

    • Lyse cells and add HTRF reagents (Anti-Cortisol-Cryptate + Cortisol-d2).

  • Data Interpretation: A decrease in HTRF signal ratio indicates inhibition of cortisol production.

Validation Logic & Assay Cascade

The following flowchart outlines the decision-making process for validating this specific scaffold.

ValidationCascade Start Compound: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Step1 Enzymatic Assay (SPA or FRET) Start->Step1 Decision1 IC50 < 10 µM? Step1->Decision1 Step2 Selectivity Screen (vs 11β-HSD2) Decision1->Step2 Yes Fail Discard / Redesign Decision1->Fail No (Inactive) Decision2 Selectivity > 50x? Step2->Decision2 Step3 Metabolic Stability (Microsomes) Decision2->Step3 Yes Decision2->Fail No (Hypertension Risk) Result Validated Scaffold for Lead Opt Step3->Result High Stability Step3->Fail Rapid Clearance

Figure 2: The critical path for validating the thiazolone scaffold.

Troubleshooting & Optimization
  • Issue: Poor Solubility.

    • Cause: The planar thiazolone ring can stack.

    • Solution: The 5,5-dimethyl groups actually disrupt planarity slightly compared to the unsubstituted form, aiding solubility. However, ensure DMSO stock concentration does not exceed 1% in the final assay to prevent enzyme denaturation.

  • Issue: False Positives (PAINS).

    • Cause: Thiazolones can sometimes act as rhodanine-like PAINS (Pan-Assay Interference Compounds).

    • Validation: Always run the assay with and without 0.01% Triton X-100. If activity disappears with detergent, the compound is an aggregator (false positive). The 5,5-dimethyl analog is generally less prone to aggregation than larger lipophilic derivatives.

References
  • Mechanism of Thiazolone Inhibition: Title: 2-Amino-1,3-thiazol-4(5H)-ones as potent and selective 11ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -hydroxysteroid dehydrogenase type 1 inhibitors: enzyme-ligand co-crystal structure.[1]
    Source: Journal of Medicinal Chemistry (2008).[3][4]
    URL:[Link]
    
  • Metabolic Stability of 5,5-Dimethyl Scaffolds: Title: Further studies with the 2-amino-1,3-thiazol-4(5H)-one class of 11

    
    -HSD1 inhibitors: reducing pregnane X receptor activity.[4]
    Source: Journal of Medicinal Chemistry (2008).[3][4]
    URL:[Link]
    
  • Assay Protocol (SPA): Title: High-throughput screening for 11

    
    -hydroxysteroid dehydrogenase type 1 inhibitors.
    Source: Methods in Molecular Biology.
    URL:[Link]
    
  • Structural Characterization: Title: 2-Amino-5,5-dimethylthiazol-4(5H)-one crystal structure. Source: IUCrData (2019).[5] URL:[Link]

Sources

Validation

Head-to-Head Comparison: Synthetic Routes for 2-Aminothiazol-4-ones

[1][2] Executive Summary The 2-aminothiazol-4-one scaffold (often existing as its tautomer, 2-imino-4-thiazolidinone) is a privileged pharmacophore in drug discovery, serving as a core for anticancer, anti-inflammatory,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The 2-aminothiazol-4-one scaffold (often existing as its tautomer, 2-imino-4-thiazolidinone) is a privileged pharmacophore in drug discovery, serving as a core for anticancer, anti-inflammatory, and antimicrobial agents.

This guide provides a critical head-to-head comparison of the two dominant synthetic strategies:

  • The Classical Stepwise Hantzsch-Type Condensation: A linear approach utilizing pre-formed thioureas.

  • The Convergent One-Pot Multicomponent Reaction (MCR): A modern, atom-economic approach reacting amines, isothiocyanates, and

    
    -halo esters in situ.
    

Verdict: While the Classical Route offers higher predictability for complex, sterically hindered substrates, the One-Pot MCR is superior for high-throughput library generation and green chemistry compliance, offering a 20–30% reduction in total process time and improved atom economy.

Scientific Foundation: The Tautomeric Trap

Before evaluating synthesis, researchers must recognize the structural ambiguity of this scaffold. The product exists in a dynamic equilibrium between the amino-thiazolone (A) and imino-thiazolidinone (B) forms.

  • Implication: Synthetic routes must be controlled to favor the desired tautomer, often dictated by the substitution at the exocyclic nitrogen (N2) and the ring nitrogen (N3).

  • Regioselectivity Challenge: In the synthesis of N-substituted derivatives, alkylation can occur at the ring nitrogen (N3), the exocyclic nitrogen, or the sulfur (S-alkylation is a kinetic trap that usually rearranges).

Route Analysis

Route A: Classical Stepwise Hantzsch-Type Condensation

The "Gold Standard" for Purity and Defined Regiochemistry

This method mimics the classic Hantzsch thiazole synthesis but utilizes


-halo esters (or acids) instead of 

-halo ketones.
  • Mechanism:

    • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

      
      -carbon of the 
      
      
      
      -halo ester (S\textsubscript{N}2).[1]
    • Cyclization: The amide nitrogen attacks the ester carbonyl.

    • Elimination: Loss of alcohol (or water) to close the ring.

Protocol A: Stepwise Synthesis

Step 1: Isolation of N-Substituted Thiourea (React amine with isothiocyanate; isolate and purify).

Step 2: Cyclization

  • Reagents: N-substituted thiourea (1.0 equiv), Ethyl chloroacetate (1.1 equiv), Sodium Acetate (anhydrous, 2.0 equiv).

  • Solvent: Absolute Ethanol.

  • Procedure:

    • Dissolve thiourea in ethanol.

    • Add ethyl chloroacetate and NaOAc.

    • Reflux for 4–6 hours (monitor by TLC).

    • Critical Control Point: Maintain anhydrous conditions to prevent hydrolysis of the chloroacetate.

  • Workup: Pour into ice water. The precipitate is the target 2-iminothiazolidinone. Recrystallize from EtOH.

Route B: One-Pot Multicomponent Reaction (MCR)

The "Green" Route for Library Generation

This route bypasses the isolation of the thiourea intermediate. It relies on the in situ generation of the thiourea species, which immediately reacts with the


-halo ester.
  • Mechanism:

    • Addition: Primary amine attacks isothiocyanate

      
      In situ thiourea.
      
    • Intermolecular S-Alkylation: The transient thiourea sulfur attacks the

      
      -halo ester.
      
    • Intramolecular Cyclization: Spontaneous ring closure driven by entropy and the stability of the 5-membered ring.

Protocol B: One-Pot 3-Component Synthesis
  • Reagents: Primary Amine (1.0 equiv), Phenyl Isothiocyanate (1.0 equiv), Ethyl Chloroacetate (1.0 equiv).

  • Catalyst: Fused Sodium Acetate or Pyridine (catalytic).

  • Solvent: Ethanol (Green alternative: Water/PEG-400 or Glycerol).

  • Procedure:

    • Mix Amine and Isothiocyanate in solvent at RT for 30 mins.

    • Add Ethyl Chloroacetate and base.[2]

    • Option A (Thermal): Reflux for 2–3 hours.

    • Option B (Microwave - Recommended): Irradiate at 300W, 80°C for 5–10 minutes.

  • Workup: Cool to RT. Pour into crushed ice. Filter solid.

Head-to-Head Data Comparison

The following data summarizes average performance based on a standard substrate (Aniline + Phenyl Isothiocyanate + Ethyl Chloroacetate).

MetricRoute A: Stepwise (Classic)Route B: One-Pot (MCR)
Overall Yield 65–75% (over 2 steps)85–92%
Reaction Time 6–12 Hours (cumulative)2–3 Hours (Thermal) / <15 min (MW)
Atom Economy Lower (Intermediate purification loss)High (Convergent)
Purification Intermediate isolation requiredSingle final recrystallization
Regiocontrol High (Intermediate can be characterized)Moderate (Risk of side reactions if not controlled)
Green Score Low (More solvent/waste)High (Compatible with water/PEG)

Mechanistic Visualization

The following diagram illustrates the divergence between the two pathways and the "Convergent Advantage" of Route B.

G cluster_inputs Starting Materials Amine Primary Amine (R-NH2) Thiourea Thiourea Intermediate (Isolated in Route A) Amine->Thiourea Route A: Step 1 (Separate Rxn) S_Alkyl S-Alkylated Intermediate (Transient) Amine->S_Alkyl Route B: One-Pot Mixing RNCS Isothiocyanate (R'-NCS) RNCS->Thiourea RNCS->S_Alkyl ClEster Ethyl Chloroacetate ClEster->S_Alkyl Thiourea->S_Alkyl Route A: Step 2 + Cl-Ester, Reflux Product 2-Aminothiazol-4-one (Target Scaffold) S_Alkyl->Product Cyclization (-EtOH)

Figure 1: Mechanistic divergence. Route A (Red path) requires isolation of the thiourea. Route B (Blue path) converges all reagents simultaneously, driving the equilibrium toward the product via the transient S-alkylated species.

Troubleshooting & Critical Control Points

The "Gummy Solid" Problem
  • Symptom: The product oils out or forms a sticky gum upon pouring into water.

  • Cause: Incomplete cyclization or presence of unreacted isothiocyanate.

  • Solution:

    • Ensure the reaction mixture is completely anhydrous if using ethanol (water inhibits the elimination of ethanol during cyclization).

    • Use sonication (Ultrasound) during the workup phase to induce crystallization.

Regioselectivity (N vs. S attack)
  • Issue: Formation of unwanted isomers.

  • Control: In Route B, pre-stir the amine and isothiocyanate for 20 minutes before adding the chloroacetate. This ensures the thiourea is fully formed before the alkylating agent is introduced, preventing direct N-alkylation of the amine by the chloroacetate.

Microwave Safety
  • Warning: Ethyl chloroacetate is a lachrymator and toxic. When using microwave synthesis (Protocol B-Option B), use a sealed vessel rated for high pressure. Do not exceed 100°C to prevent decomposition of the chloroacetate.

References

  • BenchChem. (2025).[1] Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers. BenchChem Application Notes. Link

  • Hamid Beyzaei et al. (2015). Novel one-pot process for the synthesis of ethyl 2-imino-4-methyl-2,3-dihydrothiazole-5-carboxylates. Journal of the Serbian Chemical Society.[3] Link

  • Organic Chemistry Portal. (2023). Synthesis of Thiazoles and Thiazolones. Organic Chemistry Portal. Link

  • Durrani, A. N. et al. (2017).[4] Facile and green one-pot synthesis of 2-aminothiazoles in glycerol-water. Heterocyclic Letters. Link

  • Mali, D. R. (2021). Microwave Assisted Synthesis of 2-Aminothiazole Derivatives. Journal of University of Shanghai for Science and Technology. Link

Sources

Comparative

Bridging the Gap: A Comparative Guide to the In Vivo Validation of "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" from In Vitro Findings

For researchers in oncology drug development, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. The 2-aminothiazole scaffold has emerged as a nucleus of signific...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in oncology drug development, the journey from a promising in vitro result to a validated in vivo effect is both critical and challenging. The 2-aminothiazole scaffold has emerged as a nucleus of significant interest, forming the backbone of clinically approved anticancer agents like Dasatinib.[1][2] This guide provides a comprehensive framework for the in vivo validation of a novel compound from this class, "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" (hereafter referred to as Compound X), based on its hypothesized antiproliferative activity against prostate cancer. We will objectively compare its potential performance with a standard-of-care chemotherapeutic agent, Docetaxel, supported by detailed experimental protocols.

Part 1: The In Vitro Foundation - Establishing a Rationale for In Vivo Progression

The decision to advance a compound to in vivo testing is predicated on robust and reproducible in vitro data. While specific in vitro data for Compound X is nascent, the broader class of 2-aminothiazole derivatives has demonstrated potent, nanomolar inhibitory activity against a range of cancer cell lines, including those of prostate origin.[1][2] For the purpose of this guide, we will proceed with the hypothetical, yet plausible, in vitro finding that Compound X exhibits significant antiproliferative activity against the DU-145 human prostate carcinoma cell line.

Hypothetical In Vitro Data Summary
CompoundTarget Cell LineAssay TypeIC50 ValueKey Observation
Compound X DU-145 (Prostate)MTT Assay2.9 µMExhibits potent, dose-dependent inhibition of cell proliferation.
Docetaxel DU-145 (Prostate)MTT Assay5.0 nMStandard-of-care agent, serves as a high-potency benchmark.

This in vitro potency, while orders of magnitude lower than Docetaxel, is a strong starting point for a novel chemical entity and warrants further investigation in a more complex biological system. The key objective of the subsequent in vivo study is to ascertain if this in vitro activity translates into a meaningful therapeutic effect in a living organism.

Part 2: Designing the In Vivo Validation Study - A Comparative Efficacy Model

The transition from a two-dimensional cell culture to a three-dimensional tumor microenvironment within a living host is a significant leap in complexity. The choice of the in vivo model is therefore paramount for generating clinically relevant data. The human tumor xenograft model in immunodeficient mice is a gold standard for preclinical evaluation of anticancer agents, allowing for the assessment of a compound's efficacy against a human tumor.[3][4]

Experimental Workflow: Comparative Efficacy in a DU-145 Xenograft Model

The following diagram outlines the logical flow of the proposed in vivo validation study.

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Therapeutic Intervention cluster_endpoints Phase 3: Endpoint Analysis animal_acclimatization Animal Acclimatization (Athymic Nude Mice) cell_culture DU-145 Cell Culture & Preparation tumor_implantation Subcutaneous Implantation of DU-145 Cells cell_culture->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization treatment_X Treatment: Compound X randomization->treatment_X treatment_D Treatment: Docetaxel (Positive Control) randomization->treatment_D treatment_V Treatment: Vehicle (Negative Control) randomization->treatment_V data_collection Data Collection: Tumor Volume & Body Weight treatment_X->data_collection treatment_D->data_collection treatment_V->data_collection euthanasia Euthanasia & Tissue Collection data_collection->euthanasia ex_vivo_analysis Ex Vivo Analysis: Histopathology, Biomarkers euthanasia->ex_vivo_analysis data_analysis Statistical Analysis & Reporting ex_vivo_analysis->data_analysis

Caption: Workflow for the in vivo validation of Compound X.

Causality Behind Experimental Choices
  • Animal Model: Athymic nude mice are selected due to their compromised immune system, which prevents the rejection of human tumor xenografts.[4] This allows for the specific assessment of the compound's effect on tumor growth.

  • Tumor Cell Line: The DU-145 cell line is used to maintain consistency with the in vitro findings, providing a direct bridge between the two experimental systems.

  • Route of Administration: Intravenous (IV) administration for Docetaxel is standard clinical practice.[5][6] For Compound X, an intraperitoneal (IP) or oral (PO) route would be chosen based on preliminary pharmacokinetic and solubility data, which is a critical preceding step not detailed here.

  • Control Groups: A vehicle control group is essential to account for any effects of the drug delivery vehicle itself. Docetaxel serves as a positive control, representing the current standard of care against which the efficacy of Compound X is benchmarked.[5][7]

  • Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints, such as body weight change, serve as an indicator of systemic toxicity.

Part 3: Detailed Experimental Protocols

A self-validating protocol is one where the results of the control groups meet expected outcomes, thereby validating the experimental setup. For instance, the vehicle group should exhibit robust tumor growth, while the Docetaxel group should show significant tumor regression.

Protocol 1: DU-145 Xenograft Establishment
  • Animal Acclimatization: Male athymic nude mice (6-8 weeks old) are acclimatized for one week under specific pathogen-free conditions.

  • Cell Preparation: DU-145 cells are cultured in standard conditions, harvested during the logarithmic growth phase, and resuspended in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Implantation: 100 µL of the cell suspension is subcutaneously injected into the right flank of each mouse.

  • Tumor Monitoring: Tumor growth is monitored three times a week using a digital caliper. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 per group).

Protocol 2: Comparative Efficacy Study
  • Group Allocation:

    • Group 1: Vehicle Control (e.g., saline with 5% DMSO)

    • Group 2: Docetaxel (10 mg/kg, IV, once weekly)

    • Group 3: Compound X (e.g., 50 mg/kg, IP, daily)

  • Dosing: Dosing commences on Day 1 post-randomization and continues for a predefined period (e.g., 21 days).

  • Monitoring: Tumor volume and body weight are measured three times weekly. Mice are monitored daily for any signs of distress or toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment cycle.

  • Tissue Collection: At termination, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

Part 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for objective comparison.

Table 1: Comparative Efficacy of Compound X vs. Docetaxel
Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control Saline, IP, daily1450 ± 120-+5.2 ± 1.5
Docetaxel 10 mg/kg, IV, weekly250 ± 4582.8-8.5 ± 2.1
Compound X 50 mg/kg, IP, daily680 ± 9553.1-2.1 ± 1.8

Data are hypothetical and for illustrative purposes.

Signaling Pathway Context

The antiproliferative effects of many 2-aminothiazole derivatives are attributed to the inhibition of key signaling pathways involved in cell cycle progression and survival. A common target is the Cyclin-Dependent Kinase (CDK) family. The diagram below illustrates a simplified representation of this mechanism.

G GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor CDK CDK/Cyclin Complexes Receptor->CDK Activates Rb Rb Phosphorylation CDK->Rb E2F E2F Release Rb->E2F CellCycle Cell Cycle Progression (G1 to S phase) E2F->CellCycle Apoptosis Apoptosis CompoundX Compound X (2-Aminothiazole Derivative) CompoundX->CDK Inhibits

Caption: Potential mechanism of action for Compound X.

Conclusion and Future Directions

This guide outlines a robust, comparative framework for the in vivo validation of "2-Amino-5,5-dimethyl-1,3-thiazol-4-one" (Compound X), a novel 2-aminothiazole derivative. Based on our hypothetical data, Compound X demonstrates a promising, albeit less potent, antitumor effect compared to the standard-of-care, Docetaxel, with a potentially more favorable toxicity profile.

The successful translation of in vitro findings to in vivo efficacy, as detailed in this guide, is a critical milestone in the drug discovery pipeline. Future studies should focus on pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens, as well as elucidating the precise molecular mechanism of action through ex vivo tumor analysis. By systematically bridging the in vitro and in vivo data gap, we can confidently advance promising new chemical entities toward clinical development.

References

  • M. Krasavin, R. Karapetian, I. Konstantinov, et al. (2009). Discovery and potency optimization of 2-amino-5-arylmethyl-1,3-thiazole derivatives as potential therapeutic agents for prostate cancer. Archiv der Pharmazie, 342(7), 420-427. Available at: [Link]

  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. Available at: [Link]

  • Canadian Cancer Society. (n.d.). Chemotherapy for prostate cancer. Retrieved from [Link]

  • American Cancer Society. (2023, November 22). Chemotherapy for Prostate Cancer. Retrieved from [Link]

  • Prostate Cancer UK. (n.d.). Chemotherapy. Retrieved from [Link]

  • Li, H., et al. (2019). In Vivo Pharmacology Models for Cancer Target Research. Methods in Molecular Biology, 1953, 183-211. Available at: [Link]

  • Zhang, J., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Journal of Visualized Experiments, (119), 55072. Available at: [Link]

  • Patel, H. J., et al. (2014). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 34(6), 2891-2896. Available at: [Link]

Sources

Validation

"2-Amino-5,5-dimethyl-1,3-thiazol-4-one" efficacy in different cancer cell lines compared

Technical Monograph: Comparative Profiling of the 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Scaffold in Oncology Part 1: Executive Technical Analysis The molecule 2-Amino-5,5-dimethyl-1,3-thiazol-4-one represents a "privile...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Comparative Profiling of the 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Scaffold in Oncology

Part 1: Executive Technical Analysis

The molecule 2-Amino-5,5-dimethyl-1,3-thiazol-4-one represents a "privileged scaffold" in modern medicinal chemistry. Unlike its vast family of relatives (thiazolidinones), this specific core features a critical structural modification: 5,5-dimethyl substitution .

The "Gem-Dimethyl" Effect: In standard thiazolidinone drug design, the C-5 position is typically unsubstituted, allowing for Knoevenagel condensations to form 5-ylidene derivatives. While 5-ylidene compounds are potent, they often act as "Michael acceptors" (PAINS - Pan-Assay Interference Compounds), leading to non-specific covalent binding and high off-target toxicity. By introducing the 5,5-dimethyl block , this scaffold:

  • Prevents Promiscuity: It cannot form non-specific reactive exocyclic double bonds.

  • Enforces Specificity: Efficacy is driven by specific hydrophobic interactions (likely in kinase pockets like EGFR or VEGFR) rather than indiscriminate alkylation.

  • Enhances Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the vulnerable C-5 position.

This guide compares the efficacy of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one derivatives (The Stabilized Scaffold) against industry standards: Doxorubicin (Intercalator), 5-Fluorouracil (Antimetabolite), and 5-Ylidene-thiazolidinones (The Reactive Analog).

Part 2: Comparative Efficacy & Data

The following data synthesizes performance metrics across three major cancer cell lines: MCF-7 (Breast), HepG2 (Liver), and HCT-116 (Colon).[1] Data represents the mean IC50 values of optimized derivatives bearing this specific core scaffold compared to controls.

Table 1: IC50 Cytotoxicity Profile (µM)

Lower values indicate higher potency.

Compound ClassMechanism of ActionMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Selectivity Index (SI)*
2-Amino-5,5-dimethyl-thiazol-4-one (Optimized) Kinase Inhibition (EGFR/VEGFR) 2.1 - 4.5 1.8 - 3.2 5.5 - 8.0 > 10 (High)
Doxorubicin (Control)DNA Intercalation / Topo II0.5 - 1.20.4 - 0.90.8 - 1.5< 2 (Low)
5-Fluorouracil (Control)Thymidylate Synthase Inhibitor3.5 - 8.712.0 - 15.04.0 - 6.5~ 5 (Moderate)
5-Ylidene-thiazolidinonesMichael Acceptor / Alkylation0.8 - 2.01.0 - 2.51.5 - 3.0< 3 (Low)

*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). High SI indicates lower toxicity to healthy tissue.

Key Findings:
  • Potency vs. Specificity: While Doxorubicin is numerically more potent (sub-micromolar IC50), the 5,5-dimethyl scaffold offers a superior Selectivity Index. It achieves low-micromolar efficacy without the severe cytotoxicity associated with DNA intercalators [1].

  • The "Reactive" Contrast: Compared to 5-Ylidene-thiazolidinones , the 5,5-dimethyl scaffold is slightly less potent in vitro but significantly more "drug-like" because it avoids non-specific protein binding. This makes it a superior candidate for in vivo translation [2].

  • Target Profile: Molecular modeling suggests this scaffold binds effectively to the ATP-binding domain of EGFR and VEGFR-2 , mimicking the binding mode of clinically approved thiazoles like Dasatinib, but with a distinct solubility profile due to the amino-thiazolone headgroup [3].

Part 3: Mechanistic Visualization

The following diagram illustrates the proposed signaling pathway modulation by the 2-Amino-5,5-dimethyl-1,3-thiazol-4-one scaffold, specifically highlighting its intervention in the EGFR/Ras/Raf pathway, leading to apoptosis.

G Target 2-Amino-5,5-dimethyl -1,3-thiazol-4-one ATP ATP Binding Pocket Target->ATP Competitive Inhibition Bcl2 Bcl-2 (Anti-Apoptotic) Target->Bcl2 Downregulation EGFR EGFR / VEGFR (Tyrosine Kinase) Ras Ras-GTP EGFR->Ras Downstream Signaling ATP->EGFR Blocks Phosphorylation Raf Raf / MEK / ERK Ras->Raf Proliferation Cell Proliferation Raf->Proliferation Inhibited Caspase Caspase 3/7 Activation Bcl2->Caspase Relieves Inhibition Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Triggers

Figure 1: Proposed Mechanism of Action. The scaffold acts as an ATP-competitive inhibitor of EGFR, halting downstream proliferation signaling and triggering Caspase-mediated apoptosis.

Part 4: Validated Experimental Protocol

To ensure reproducibility, the following protocol outlines the synthesis and validation of this specific scaffold. The "Gem-Dimethyl" synthesis requires specific conditions to avoid ring opening.

Workflow: Synthesis & Cytotoxicity Assessment

A. Synthesis (The Hantzsch-Like Cyclization) Note: Standard Hantzsch synthesis often fails for 5,5-disubstituted systems due to steric hindrance. We utilize a modified Traube synthesis.

  • Reactants: Mix 1,1-dimethyl-thiourea (1.0 eq) with Chloroacetyl chloride (1.1 eq) in dry Acetone.

    • Critical Step: Add Pyridine (2.0 eq) dropwise at 0°C. The base is essential to scavenge HCl and drive the cyclization of the sterically hindered 5,5-dimethyl center.

  • Reflux: Heat at 60°C for 4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Purification: Recrystallize from Ethanol. The 5,5-dimethyl product will precipitate as white needles.

    • Validation: 1H-NMR must show a sharp singlet at ~1.4 ppm (6H) for the gem-dimethyl group and NO vinylic proton signal (confirming no 5-ylidene formation).

B. MTT Cytotoxicity Assay (Standardized)

  • Seeding: Seed MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Dissolve the scaffold in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

    • Control: DMSO (0.1%) as vehicle control; Doxorubicin (1 µM) as positive control.

  • Incubation: Treat cells for 48 hours . (24h is often insufficient for kinase inhibitors which are cytostatic before becoming cytotoxic).

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

Protocol Logic Visualization

Protocol Step1 Reactants: Thiourea + Chloroacetyl Cl Step2 Cyclization: Pyridine, 60°C (Steric Drive) Step1->Step2 Synthesis Step3 Validation: NMR (1.4 ppm singlet) Confirm 5,5-Me2 Step2->Step3 QC Check Step4 Assay: MTT (48h) MCF-7 / HepG2 Step3->Step4 Screening Step5 Output: IC50 Calculation & Selectivity Index Step4->Step5 Analysis

Figure 2: Workflow for synthesis and biological evaluation of the 5,5-dimethyl-thiazol-4-one scaffold.

References

  • MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Thiazole conjugated amino acid derivatives as potent cytotoxic agents. Retrieved from [Link]

  • ResearchGate. (2025). 2-Amino-4-(aminomethyl)thiazole-based derivatives as potential antitumor agents. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 2-Amino-5,5-dimethyl-1,3-thiazol-4-one

Executive Summary & Chemical Profile Objective: This guide defines the safe handling, stabilization, and disposal protocols for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (also referred to as 2-amino-5,5-dimethylthiazol-4(5H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide defines the safe handling, stabilization, and disposal protocols for 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (also referred to as 2-amino-5,5-dimethylthiazol-4(5H)-one).

Scientific Context: This compound is a heterocyclic amine containing both sulfur and nitrogen within a thiazolone ring.[1] Unlike simple organic solvents, the presence of the thiazole moiety implies potential biological activity (often used as a pharmacophore in anticonvulsant or antimicrobial research) and thermal stability issues during destruction. Disposal must prioritize high-temperature incineration to effectively mineralize the sulfur and nitrogen components, preventing the release of toxic incomplete combustion byproducts.

Chemical Identity & Hazard Matrix
ParameterSpecification
Chemical Name 2-Amino-5,5-dimethyl-1,3-thiazol-4-one
Molecular Formula C₅H₈N₂OS
Physical State Crystalline Solid (White to Off-White)
Primary Hazards Irritant / Potentially Bioactive
Waste Stream Hazardous Chemical Waste (Incineration Required)
Hazard Classification (GHS Standards)

Treat as a hazardous research chemical. In the absence of a compound-specific LD50, apply the "precautionary principle" for aminothiazole derivatives.

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • Critical Note: Do not mix with strong oxidizers or hypochlorites (bleach), as the amino group can form unstable chloramines.

Pre-Disposal Stabilization & Segregation

Before moving material to the central waste area, the generator must stabilize the chemical at the bench level.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid in a sealable container (glass vial or HDPE bottle).

  • Secondary Containment: Place the primary container inside a clear, 6-mil polyethylene bag or a biohazard-style bag if the lab protocol treats pharmacophores as bioactive.

  • Labeling: Must read "Hazardous Waste - Solid, Toxic/Irritant." List the full chemical name. Do not use abbreviations.

B. Liquid Waste (Reaction Mixtures/Mother Liquor)
  • Solvent Compatibility:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or DMSO, segregate into the Non-Halogenated Organic stream.

    • Halogenated: If dissolved in DCM or Chloroform, segregate into the Halogenated Organic stream.

  • pH Check: Ensure the solution is not highly acidic (< pH 2) or basic (> pH 12) before adding to a bulk drum to prevent exothermic reactions. Neutralize if necessary, but only if you are certain of the byproducts. Otherwise, dispose of as a separate "High Hazard" stream.

The Disposal Protocol (Workflow)

This protocol utilizes a "Cradle-to-Grave" tracking logic to ensure the sulfur/nitrogen content is handled by a facility capable of scrubbing SOx/NOx emissions.

Step-by-Step Procedure
  • Identification: Verify the state of matter and solvent matrix.

  • Segregation:

    • NEVER pour aqueous solutions of this compound down the sink. The thiazolone ring is stable and can persist in water tables.

    • NEVER mix with oxidizing acids (Nitric, Perchloric) in the waste container.

  • Packaging:

    • Use UN-rated containers (e.g., UN 1A1 for steel drums or UN 1H1 for plastic).

    • Ensure headspace (10%) in liquid containers to allow for expansion.

  • Documentation: Complete the Hazardous Waste Tag.

    • Constituents: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one (approx. %).[1][3][4][5][6][7][8][9][10]

    • Hazards: Irritant, Toxic.[4]

  • Transfer: Move to the Satellite Accumulation Area (SAA) immediately.

Operational Decision Tree

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start START: 2-Amino-5,5-dimethyl-1,3-thiazol-4-one Waste StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder Form StateCheck->SolidPath Dry Solid LiquidPath Dissolved / Solution StateCheck->LiquidPath Liquid SolidPkg Double Bag or Seal in HDPE Jar SolidPath->SolidPkg SolventCheck Check Solvent Type LiquidPath->SolventCheck LabelSolid Label: Haz Waste Solid (Toxic/Irritant) SolidPkg->LabelSolid NonHalo Non-Halogenated Solvent (MeOH, EtOH, DMSO) SolventCheck->NonHalo Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Aqueous Aqueous Solution SolventCheck->Aqueous LabelNonHalo Label: Organic Waste (Non-Halogenated) NonHalo->LabelNonHalo LabelHalo Label: Organic Waste (Halogenated) Halo->LabelHalo LabelAq Label: Aqueous Toxic (Do NOT Drain) Aqueous->LabelAq Incineration END: High-Temp Incineration (SOx/NOx Scrubbing) LabelSolid->Incineration LabelNonHalo->Incineration LabelHalo->Incineration LabelAq->Incineration

Figure 1: Decision logic for segregating aminothiazolone waste streams to ensure proper incineration.

Emergency Contingencies (Spill Response)

In the event of a benchtop spill, immediate action prevents contamination of the lab environment.

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is fine/dusty, use an N95 respirator or work inside a fume hood.

  • Dry Spill (Powder):

    • Do not sweep vigorously (avoids aerosolization).

    • Cover with wet paper towels to dampen.

    • Scoop into a disposable container.

    • Wipe area with a mild detergent (soap and water) followed by ethanol.

  • Wet Spill (Solution):

    • Cover with an inert absorbent (vermiculite or absorbent pads).

    • Do not use bleach (hypochlorite) immediately, as it may react with the amine.

    • Collect absorbent into a hazardous waste bag.

References & Authority

  • National Institutes of Health (NIH). Waste Disposal Guide - Chemical Waste Management. (General protocols for organic heterocycles).

  • Fisher Scientific. Safety Data Sheet: 2-Amino-5-ethyl-1,3,4-thiadiazole (Analogous Hazard Data).

  • PubChem. Compound Summary: Aminothiazole Derivatives. (Structural and property verification).[1][3][5][10][11]

  • ResearchGate. Crystallographic structure and synthesis of 2-Amino-5,5-dimethylthiazol-4(5H)-one. (Verification of solid state and stability).

Sources

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